Muvalaplin

Catalog No.
S12873764
CAS No.
2565656-70-2
M.F
C42H54N4O6
M. Wt
710.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Muvalaplin

CAS Number

2565656-70-2

Product Name

Muvalaplin

IUPAC Name

(2S)-3-[3-[[bis[[3-[(2S)-2-carboxy-2-[(3R)-pyrrolidin-3-yl]ethyl]phenyl]methyl]amino]methyl]phenyl]-2-[(3R)-pyrrolidin-3-yl]propanoic acid

Molecular Formula

C42H54N4O6

Molecular Weight

710.9 g/mol

InChI

InChI=1S/C42H54N4O6/c47-40(48)37(34-10-13-43-22-34)19-28-4-1-7-31(16-28)25-46(26-32-8-2-5-29(17-32)20-38(41(49)50)35-11-14-44-23-35)27-33-9-3-6-30(18-33)21-39(42(51)52)36-12-15-45-24-36/h1-9,16-18,34-39,43-45H,10-15,19-27H2,(H,47,48)(H,49,50)(H,51,52)/t34-,35-,36-,37-,38-,39-/m0/s1

InChI Key

BRLGERLDHZRETI-BGBFCPIGSA-N

SMILES

Array

Canonical SMILES

C1CNCC1C(CC2=CC(=CC=C2)CN(CC3=CC=CC(=C3)CC(C4CCNC4)C(=O)O)CC5=CC=CC(=C5)CC(C6CCNC6)C(=O)O)C(=O)O

Isomeric SMILES

C1CNC[C@H]1[C@H](CC2=CC(=CC=C2)CN(CC3=CC=CC(=C3)C[C@@H]([C@H]4CCNC4)C(=O)O)CC5=CC=CC(=C5)C[C@@H]([C@H]6CCNC6)C(=O)O)C(=O)O

MUVALAPLIN is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

Mechanism of Action: Inhibiting Lp(a) Assembly

Author: Smolecule Technical Support Team. Date: February 2026

Lipoprotein(a) or Lp(a) is an atherogenic particle formed in the liver via a two-step process [1]:

  • Non-covalent Bonding: Apo(a) and apo B-100 initially associate through non-covalent interactions.
  • Covalent Bond Formation: A disulfide bond stabilizes the complex, forming mature Lp(a) [2].

Muvalaplin (LY3473329) disrupts the first step by acting as a selective inhibitor that binds to and blocks the non-covalent interaction sites, specifically the KIV8 domains on apo(a), preventing its binding to apo B-100 [1] [3]. This mechanism mimics natural genetic variants associated with low Lp(a) levels [2]. A key feature of this compound is its multivalent (trimeric) structure, designed to engage more than one of the repeated KIV8 domains in apo(a), enhancing potency and specificity [1]. Importantly, this compound is engineered to avoid interaction with the structurally similar plasminogen, minimizing off-target effects on fibrinolysis [2] [1].

The following diagram illustrates the Lp(a) formation pathway and this compound's inhibitory action:

G A Apolipoprotein(a) (apo(a)) C Non-covalent interaction (Initial bonding step) A->C B Apolipoprotein B-100 (on LDL particle) B->C D Covalent disulfide bond formation (Final stabilization step) C->D E Mature Lipoprotein(a) (Lp(a)) particle D->E M This compound M->C  Inhibits

Clinical Pharmacodynamics and Efficacy Data

Clinical trials demonstrate that this compound produces rapid, dose-dependent reductions in Lp(a) levels.

Table 1: Phase 1 Multiple Ascending Dose (MAD) Study Results (14-Day Treatment) [2]

Daily Dose Maximum Placebo-Adjusted Lp(a) Reduction Time to Return to Baseline (Post-Dosing)
30 mg 63% - 65% (at doses ≥100 mg) Day 29
100 mg 63% - 65% (at doses ≥100 mg) Day 43
≥ 300 mg 63% - 65% (at doses ≥100 mg) Day 64 or later

Table 2: Phase 2 Study Results (12-Week Treatment in High-Risk Patients) [1] [4] [5]

Daily Dose Lp(a) Reduction (Intact Assay) Lp(a) Reduction (Total apo(a) Assay) Apolipoprotein B Reduction
10 mg 47.6% 40.4% 8.9%
60 mg 81.7% 70.0% 13.1%
240 mg 85.8% 68.9% 16.1%

Key efficacy findings:

  • Rapid onset: Lp(a) reduction observed within 24 hours of the first dose [2]
  • Sustained effect: Long plasma half-life (70-414 hours) supports once-daily dosing [2]
  • High response rates: Over 95% of participants receiving 60 mg or 240 mg doses achieved Lp(a) levels <125 nmol/L [6]

Key Experimental Protocols and Assessments

The following methodologies are from pivotal clinical trials evaluating this compound.

1. Phase 1 First-in-Human Study Design [2]

  • Objective: Assess safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD).
  • Design: Single-center, randomized, double-blind, placebo-controlled.
  • Cohorts:
    • Single Ascending Dose (SAD): 55 healthy participants (any Lp(a) level) received single doses from 1-800 mg or placebo.
    • Multiple Ascending Dose (MAD): 59 healthy participants with elevated Lp(a) (≥30 mg/dL) received daily doses from 30-800 mg or placebo for 14 days.
  • Primary Endpoints: Safety, tolerability, PK parameters.
  • Key PD Biomarkers: Lp(a), plasminogen activity, standard lipid panels.

2. Phase 2 Study in High-Risk Patients [1]

  • Objective: Evaluate efficacy and safety over 12 weeks.
  • Population: 166 high CV risk patients (40+ years, Lp(a) ≥175 nmol/L), majority on statins.
  • Design: Randomized, double-blind, placebo-controlled, multinational.
  • Intervention: this compound (10, 60, 240 mg daily) vs. placebo.
  • Primary Endpoint: Percent change in Lp(a) from baseline to week 12.
  • Key Assessments:
    • Lp(a) Measurement: Used both "intact" (particle-bound) and total apo(a) assays [1]
    • Safety Monitoring: Liver function (ALT), plasminogen activity, adverse events

This compound Profile and Development Context

Table 3: this compound Drug Profile [3]

Property Description
INN Name This compound
Company Code LY3473329
CAS Registry 2565656-70-2
Molecular Formula C~42~H~54~N~4~O~6~
Molecular Weight 711 g/mol
Mechanism Oral small molecule inhibitor of Lp(a) formation

Development Context:

  • Unmet Need: Lp(a) is a significant independent CV risk factor affecting over 1 billion people globally, with no approved pharmacotherapies [2] [6]
  • Differentiation: this compound is the first oral agent specifically developed to lower Lp(a); other approaches (e.g., olpasiran, lepodisiran, pelacarsen) are injectable RNA-based therapies [1] [5]
  • Safety Profile: Phase 1 and 2 studies showed no tolerability concerns or clinically significant adverse effects on plasminogen activity [2] [1]

Key Insights for Researchers

  • Assay Selection for Efficacy Measurement: Traditional apo(a) immunoassays measure total circulating apo(a) (both particle-bound and free), potentially underestimating this compound's efficacy by 15-20% compared to "intact" Lp(a) assays that specifically detect the assembled particle [1]. Development of novel insensitive immunoassays may be needed for accurate Lp(a) monitoring during treatment.
  • Multivalency for Selective Targeting: this compound's trimeric structure enabling engagement with multiple KIV8 domains on apo(a) was a key design strategy to achieve subnanomolar potency and high specificity over plasminogen [1].
  • Ongoing Research: Longer and larger outcome trials are required to confirm the effect of this compound on reducing cardiovascular events and long-term safety [2].

References

Mechanism of Action: Inhibiting Lp(a) Assembly

Author: Smolecule Technical Support Team. Date: February 2026

Muvalaplin works through a unique mechanism by disrupting a specific protein-protein interaction to prevent Lp(a) particle formation.

  • Lp(a) Formation Pathway: Lp(a) is assembled in a two-step process. First, apolipoprotein(a) (apo(a)) and apolipoprotein B-100 (apo B-100) on an LDL-like particle associate non-covalently. Second, a covalent disulfide bond forms between them, creating the mature Lp(a) particle [1] [2].
  • Molecular Target: this compound is designed to mimic naturally occurring apo(a) variants that cannot bind to apo B-100 [1]. It acts during the first step of assembly by specifically blocking the non-covalent interaction between apo(a) and apo B-100, thereby preventing Lp(a) formation [1] [3].
  • Selectivity: A key design feature is its selectivity for apo(a) over the structurally similar protein plasminogen, which is crucial for fibrinolysis. Clinical trials have confirmed no clinically significant changes in plasminogen levels or activity [1] [2] [3].

The following diagram illustrates this targeted mechanism and the subsequent clinical development pathway.

G cluster_mechanism Molecular Mechanism of this compound cluster_dev Clinical Development Pathway ApoA Apolipoprotein(a) (apo(a)) LpA_Formed Mature Lp(a) Particle ApoA->LpA_Formed 1. Non-covalent binding ApoB Apolipoprotein B-100 (on LDL particle) ApoB->LpA_Formed 2. Covalent bond This compound This compound (Oral Inhibitor) This compound->ApoA Binds to apo(a) This compound->ApoB Prevents interaction Ph1 Phase 1 (2023) Safety & PK/PD in 114 healthy participants → 65% Lp(a) reduction in 14 days Ph2 Phase 2 KRAKEN (2024) Efficacy in 233 high-CV-risk patients → Up to 85.8% Lp(a) reduction in 12 weeks Ph1->Ph2 Future Future Phase 3 Cardiovascular outcomes trials required Ph2->Future

This compound inhibits Lp(a) formation by blocking apo(a)-apo B100 interaction, advancing through clinical trials with demonstrated efficacy.

Quantitative Clinical Trial Data

Clinical trials have demonstrated that this compound produces significant, dose-dependent reductions in Lp(a) levels.

Table 1: Phase 1 Clinical Trial Results (14-day dosing) [1] [3]

Daily Dose Lp(a) Reduction (Placebo-adjusted) Key Pharmacokinetic Findings

| 30 mg - 800 mg | Up to 65% | Half-life: 70 to 414 hours Effect onset: Within 24 hours of first dose Result: ~93% of participants achieved Lp(a) < 50 mg/dL |

Table 2: Phase 2 KRAKEN Trial Results (12-week dosing in high-risk patients) [4] [5] [6]

Daily Dose Lp(a) Reduction (Intact Assay) Lp(a) Reduction (Traditional Assay) Apolipoprotein B Reduction
10 mg 47.6% 40.4% 8.9%
60 mg 81.7% 70.0% 13.1%
240 mg 85.8% 68.9% 16.1%

Experimental Design and Key Methodologies

For researchers designing related studies, the following summarizes the key methodologies from the pivotal trials.

  • Study Designs: Both Phase 1 and 2 trials were randomized, double-blind, and placebo-controlled [1] [4]. Phase 1 included single and multiple ascending dose parts in healthy participants [1] [3]. The Phase 2 KRAKEN trial enrolled patients with elevated Lp(a) (≥175 nmol/L) and high cardiovascular risk (established ASCVD, diabetes, or familial hypercholesterolemia) [4] [6].
  • Key Biomarker Assays: Lp(a) was measured using two distinct methods [4] [5]:
    • Intact Lp(a) assay: Measures only apo(a) that is incorporated into the Lp(a) particle. This more accurately reflects drug efficacy.
    • Traditional apo(a)-based assay: Measures total circulating apo(a), both particle-bound and free. This method may underestimate efficacy as it detects this compound-bound apo(a).
  • Safety and Tolerability Assessments: Comprehensive monitoring included adverse events, clinical laboratory evaluations (liver function, plasminogen activity), vital signs, and 12-lead ECG [1]. This compound's pharmacokinetics were estimated via noncompartmental analysis of plasma concentration-time data [1].

Future Research and Key Considerations

  • Next Development Steps: The promising Phase 2 results support the progression to larger Phase 3 cardiovascular outcomes trials to definitively determine if this compound-induced Lp(a) lowering reduces the risk of heart attacks and strokes [4] [5].
  • Assay Selection for Research: The observed discrepancy in Lp(a) reduction between the two assay types highlights a critical consideration for future clinical studies. Reliable measurement of Lp(a) during this compound treatment requires an assay insensitive to free, drug-bound apo(a) [2] [7].
  • Competitive Landscape: this compound is the first oral agent in development that directly inhibits Lp(a) assembly. Other approaches in advanced clinical trials (e.g., olpasiran, pelacarsen) are injectable therapies that target hepatic synthesis of apo(a) via antisense oligonucleotides or small interfering RNA (siRNA) [2] [7].

References

muvalaplin first-in-class oral Lp(a) inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Significance

Muvalaplin (LY3473329) is a selective, oral small-molecule inhibitor that targets the formation of Lp(a) itself [1] [2]. Its mechanism is distinct from RNA-targeted therapies (like antisense oligonucleotides or siRNAs) that reduce the hepatic synthesis of apolipoprotein(a) [3] [4].

  • Target: this compound specifically inhibits the non-covalent interaction between apolipoprotein(a) (apo(a)) and apolipoprotein B-100 (apoB-100) in the liver [1] [2] [5].
  • Action: By blocking this initial step, it prevents the subsequent formation of a disulfide bond and the assembly of the mature Lp(a) particle [6] [2].
  • Selectivity: It is designed to avoid interaction with plasminogen, a homologous protein, minimizing off-target effects on the fibrinolytic system [1] [2] [5].

The diagram below illustrates this compound's unique mechanism of inhibiting Lp(a) formation.

G Hepatocyte Hepatocyte ApoA Apolipoprotein(a) (apo(a)) Hepatocyte->ApoA ApoB Apolipoprotein B100 (apoB-100) on LDL Hepatocyte->ApoB LpA_Assembly Non-covalent Interaction (KIV8 domains of apo(a)  lysines on apoB-100) ApoA->LpA_Assembly ApoB->LpA_Assembly LpA_Formed Formed Lp(a) Particle (Covalent disulfide bond) LpA_Assembly->LpA_Formed This compound This compound (Oral) This compound->LpA_Assembly  Inhibits

This compound inhibits Lp(a) formation by disrupting the apo(a)-apoB100 interaction.

Preclinical and Clinical Development Data

This compound has demonstrated significant and dose-dependent Lp(a) reduction in Phase 1 and Phase 2 trials.

Phase 1 Trial (NCT04472676) [1] [2] [7]

  • Design: Randomized, double-blind, placebo-controlled study in 114 participants (Single Ascending Dose and Multiple Ascending Dose for 14 days).
  • Objective: Assess safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD).
  • Key PK Finding: Half-life ranged from 70 to 414 hours, supporting once-daily dosing [2].
  • Key Efficacy Finding: Maximum placebo-adjusted Lp(a) reduction was 63% to 65% with daily dosing (≥100 mg) [1] [2]. Lp(a) levels dropped below 50 mg/dL in 93% of participants [1] [2].
  • Key Safety Finding: Well-tolerated, no serious adverse events, and no clinically significant changes in plasminogen levels or activity [1] [2].

Phase 2 KRAKEN Trial (NCT05563246) [8] [9] [10]

  • Design: Randomized, double-blind, placebo-controlled, 12-week study in 233 high-risk cardiovascular patients with elevated Lp(a) (≥175 nmol/L).
  • Primary Endpoint: Placebo-adjusted percentage change from baseline in Lp(a) at week 12.

Summary of KRAKEN Trial Efficacy Results (12 weeks) [8] [9]

Daily Dose Lp(a) Reduction (Intact Assay) Lp(a) Reduction (Traditional Apolipoprotein(a) Assay) Apolipoprotein B Reduction
10 mg 47.6% 40.4% 8.9%
60 mg 81.7% 70.0% 13.1%
240 mg 85.8% 68.9% 16.1%

Safety Profile: In the KRAKEN trial, adverse events were similar across this compound and placebo groups, with no significant safety or tolerability concerns identified [8] [9]. One transient liver enzyme elevation was noted at the highest dose [5].

Experimental Protocols and Methodologies

For researchers, here are the key methodologies from the pivotal trials.

Phase 1 Clinical Trial Protocol (NCT04472676) [1] [2]

  • Population: 114 healthy adults (any Lp(a) level for SAD; Lp(a) ≥30 mg/dL for MAD).
  • Interventions:
    • Single Ascending Dose (SAD): Single doses from 1 mg to 800 mg or placebo (6:2 ratio).
    • Multiple Ascending Dose (MAD): Daily doses from 30 mg to 800 mg or placebo for 14 days (8:2 ratio).
  • Primary Outcomes: Safety, tolerability, and pharmacokinetics.
  • Key Biomarker Assays:
    • Lp(a): Measured in serum using the Atellica CH Analyzer (Siemens Healthcare Diagnostics) [2].
    • Plasminogen Activity: Monitored to assess potential off-target effects [1] [2].

Phase 2 KRAKEN Trial Protocol (NCT05563246) [8] [9]

  • Population: 233 adults ≥40 years old with high cardiovascular risk and Lp(a) ≥175 nmol/L.
  • Intervention: Randomization to oral this compound (10, 60, or 240 mg) or placebo once daily for 12 weeks.
  • Primary Endpoint: Percent change in Lp(a) molar concentration (baseline to week 12).
  • Key Assay Note: The trial used two assays, revealing that the traditional apolipoprotein(a)-based assay underestimates this compound's efficacy because it detects both particle-bound and free apo(a). The intact Lp(a) particle assay is more accurate for assessing drug effect [5] [10].

The workflow for clinical development is summarized below.

G Preclinical In Vitro & In Vivo Models (Transgenic mice, Cynomolgus monkeys) Phase1 Phase 1 (NCT04472676) Safety & PK in 114 Healthy Participants Preclinical->Phase1 Phase2 Phase 2 KRAKEN (NCT05563246) Efficacy & Safety in 233 High-Risk Patients Phase1->Phase2 Phase3 Future Phase 3 Cardiovascular Outcomes Trial Phase2->Phase3

Progressive clinical development stages from Phase 1 to planned Phase 3 trials.

Future Directions and Competitive Landscape

This compound's development continues within a competitive field of Lp(a)-lowering therapies.

  • Next Development Step: Larger and longer-term Phase 3 cardiovascular outcomes trials (CVOTs) are required to confirm whether this compound's Lp(a) reduction translates to a reduced risk of major adverse cardiovascular events (MACE) [3] [5] [9].
  • Competitive Context: Other advanced Lp(a)-lowering agents (like pelacarsen, olpasiran, lepodisiran) are injectable RNA-targeted therapies that typically achieve greater Lp(a) reduction (≥90%) [3] [4]. This compound's primary differentiation is its oral route of administration [3] [10].
  • Key Research Questions: Future trials need to define the magnitude of Lp(a) lowering required for clinical benefit and investigate long-term safety with profound Lp(a) reduction [3] [5].

References

muvalaplin phase 1 clinical trial results JAMA

Author: Smolecule Technical Support Team. Date: February 2026

Muvalaplin's Mechanism of Action

This compound is a small molecule that inhibits the formation of lipoprotein(a) by disrupting the binding between apolipoprotein(a) and apolipoprotein B100. Importantly, it does this without affecting the activity of plasminogen, a structurally similar protein, which was a key safety consideration [1] [2].

The diagram below illustrates this targeted mechanism.

G ApoA Apolipoprotein(a) LpA Lipoprotein(a) [Complex] ApoA->LpA  Binding Interaction ApoB Apolipoprotein B100 ApoB->LpA This compound This compound This compound->ApoA  Targets This compound->ApoB  Targets Inhibited Formation Inhibited This compound->Inhibited  Disrupts

This compound inhibits Lp(a) formation by disrupting apo(a)-apoB100 interaction.

Key Pharmacodynamic and Efficacy Results

The trial's primary efficacy measure was the reduction in Lp(a) levels from baseline.

Table 1: Lipoprotein(a) Reduction in Multiple Ascending Dose Groups

Dose Group Maximum Placebo-Adjusted Reduction Time to Maximum Effect Time to Return to Baseline
30 mg Data not specified in results Day 14-15 [1] 29 days [1]
100 mg ~65% [1] [2] Day 14-15 [1] 43 days [1]
300-800 mg 63-65% [1] Day 14-15 [1] 64 days [1]

In the MAD cohort, 93% of participants achieved Lp(a) levels below 50 mg/dL at doses of 100 mg and above [2]. Reductions were observed within 24 hours of the first dose [2]. The trial found no significant changes in levels of LDL-C, HDL-C, total cholesterol, triglycerides, or apolipoprotein B100 [1] [2].

Pharmacokinetics and Safety Profile

Table 2: Pharmacokinetic and Safety Summary

Parameter Result
Max Serum Concentration (Tmax) 2-5 hours after dosing [2]
Half-life (T½) 70 to 414 hours (increased with dose from 30 mg to 500 mg) [2]
Most Common Adverse Events Headache, fatigue, vomiting (mostly mild and transient) [1]
Serious Adverse Events No deaths or serious adverse events reported [1] [2]
Effect on Plasminogen No significant changes in plasminogen levels or activity [1] [2]

Interpretation and Future Clinical Development

The Phase 1 data successfully established that this compound, as an oral agent, could achieve substantial and dose-dependent Lp(a) lowering. The long half-life supported once-daily dosing, and the clean safety profile and specific action (without modulating plasminogen) justified further investigation [1] [2].

These promising results led directly to the Phase 2 KRAKEN trial (NCT05563246) in participants with elevated Lp(a) and high cardiovascular risk, which confirmed the efficacy and safety over 12 weeks [3] [4] [5].

References

Pharmacokinetics & Pharmacodynamic Effects

Author: Smolecule Technical Support Team. Date: February 2026

Table 1: Key Pharmacokinetic Parameters of Muvalaplin

Parameter Phase 1 (14-day dosing) Phase 2 (12-week dosing)
Dose Range 30 mg to 800 mg daily [1] 10 mg, 60 mg, and 240 mg daily [2]
Half-Life (t₁/₂) 70 to 414 hours (increased with dose) [1] [3] Information not specified in search results
Time to Max Concentration (Tₘₐₓ) 2 to 5 hours after dosing [4] Information not specified in search results

Table 2: Pharmacodynamic Effects on Lp(a) and Apolipoprotein B

Parameter Phase 1 Results (14-day dosing) Phase 2 Results (12-week dosing, Placebo-Adjusted) [2]

| Lipoprotein(a) [Lp(a)] Reduction | Up to 65% reduction [1] [3] | 10 mg: 47.6% (Intact assay) 60 mg: 81.7% (Intact assay) 240 mg: 85.8% (Intact assay) | | Apolipoprotein B (ApoB) Reduction | No significant change [4] | 10 mg: 8.9% 60 mg: 13.1% 240 mg: 16.1% |

Experimental Protocol Overview

The following diagrams illustrate the design of key clinical trials investigating this compound.

phase1 Phase 1 Study Design start Study Enrollment (N=114) sad Single Ascending Dose (SAD) Group (n=55) start->sad mad Multiple Ascending Dose (MAD) Group (n=59) start->mad sad_dosing Single dose: 1 mg to 800 mg or placebo sad->sad_dosing mad_dosing Daily dose for 14 days: 30 mg to 800 mg or placebo mad->mad_dosing outcomes Primary Outcomes: Safety, Tolerability, PK, and Exploratory PD sad_dosing->outcomes mad_dosing->outcomes

Phase 1 trial design for this compound [1] [3].

Phase 1 Study (14 days) [1] [3]

  • Design: First-in-human, randomized, double-blind, placebo-controlled, single-site study.
  • Population: 114 healthy participants.
  • Interventions:
    • Single Ascending Dose (SAD): Single doses from 1 mg to 800 mg.
    • Multiple Ascending Dose (MAD): Daily doses from 30 mg to 800 mg for 14 days.
  • Primary Outcomes: Safety, tolerability, pharmacokinetics (PK), and exploratory pharmacodynamics (PD).

phase2 Phase 2 Study Design enroll Enrollment (N=233) Lp(a) ≥ 175 nmol/L High CV Risk randomize Randomization enroll->randomize pbo Placebo (n=67) randomize->pbo dose10 This compound 10 mg/d (n=34) randomize->dose10 dose60 This compound 60 mg/d (n=64) randomize->dose60 dose240 This compound 240 mg/d (n=68) randomize->dose240 treatment Oral administration for 12 weeks pbo->treatment dose10->treatment dose60->treatment dose240->treatment endpoint Primary Endpoint: Placebo-adjusted % change in Lp(a) at Week 12 treatment->endpoint

Phase 2 trial design for this compound in high cardiovascular risk patients [2].

Phase 2 Study (12 weeks) [2]

  • Design: Phase 2, placebo-controlled, randomized, double-blind trial across 43 international sites.
  • Population: 233 high cardiovascular risk participants with Lp(a) ≥ 175 nmol/L.
  • Interventions: Once-daily oral this compound (10 mg, 60 mg, or 240 mg) or placebo for 12 weeks.
  • Primary Endpoint: Placebo-adjusted percentage change from baseline in Lp(a) molar concentration at week 12.

Mechanism of Action

This compound has a unique mechanism that inhibits Lp(a) formation in the liver, as shown below.

moa This compound Mechanism of Action apoA Apolipoprotein(a) (apo(a)) assembly Lp(a) Assembly (Noncovalent binding + Disulfide bond) apoA->assembly apoB Apolipoprotein B100 (on LDL particle) apoB->assembly LpA Formed Lipoprotein(a) (Lp(a)) assembly->LpA inhibitor This compound block Inhibits noncovalent interaction inhibitor->block block->assembly blocks

This compound inhibits Lp(a) formation by blocking apo(a)-apo B100 interaction [3] [5].

This compound is an oral small molecule that selectively inhibits the noncovalent interaction between apolipoprotein(a) (apo(a)) and apolipoprotein B100 (apo B100) [3]. This interaction is the first critical step in the formation of Lipoprotein(a) (Lp(a)) in the liver [5]. By blocking this step, this compound prevents the subsequent formation of a disulfide bond and the eventual assembly of the mature Lp(a) particle [3].

Safety and Tolerability Profile

Across clinical trials, this compound was well-tolerated with no significant safety concerns [1] [2].

  • Phase 1: No tolerability concerns or clinically significant adverse events were reported. The majority of adverse events were mild, transient, and resolved without complications [4].
  • Phase 2: No safety or tolerability concerns were observed at any dosage (up to 240 mg daily for 12 weeks) [2].
  • Plasminogen Specificity: A key safety finding was that this compound did not cause clinically significant changes in plasminogen levels or activity in humans, despite the structural homology between apo(a) and plasminogen [1] [5].

Key Considerations for Researchers

  • Assay Differences: The efficacy of this compound is more accurately reflected by an intact Lp(a) assay rather than a traditional apo(a)-based assay, which can underestimate the drug's effect by measuring both particle-bound and free apo(a) [5] [2].
  • Ongoing Research: As a first-in-class oral Lp(a) inhibitor, this compound's effect on cardiovascular outcomes requires further investigation in large, long-term clinical trials [1] [2].

References

muvalaplin structure and small molecule properties

Author: Smolecule Technical Support Team. Date: February 2026

Muvalaplin Structure & Properties Summary

Property Description / Value
INN Name This compound [1]
Company Code LY3473329 / LY-3473329 [2] [1] [3]
CAS Registry No. 2565656-70-2 [1]
Chemical Formula C42H54N4O6 [2] [3]
Molecular Weight 710.9 g·mol⁻¹ [1] (approx. 711 [2])
Structure & Scaffold Synthetic organic; trivalent small molecule with central tribenzylamine scaffold and three identical arms [3].
Arm Moieties Each arm: (S)-2-[(3R)-pyrrolidin-3-yl]propanoic acid [3].
SMILES (Isomeric) C1CNC[C@H]1[C@H](CC2=CC(=CC=C2)CN(CC3=CC=CC(=C3)C[C@@H]([C@H]4CCNC4)C(=O)O)CC5=CC=CC(=C5)C[C@@H]([C@H]6CCNC6)C(=O)O)C(=O)O [1]
InChIKey BRLGERLDHZRETI-BGBFCPIGSA-N [1] [3]
Hydrogen Bond Donors 6 [1]
Hydrogen Bond Acceptors 10 [1]
Topological Polar Surface Area (TPSA) 151 Ų [2] (151.23 [1])
Calculated LogP (XLogP) 1.58 [1] (0.8 [2])
Rotatable Bonds 18 [1]
Lipinski's Rule of 5 3 violations [1]

Mechanism of Action & Signaling Pathway

This compound is an oral inhibitor of the apo(a):apoB-100 protein-protein interaction (PPI), preventing the formation of lipoprotein(a) [Lp(a)] in the liver [2] [3]. Its multivalent, tripodal structure is key, enabling simultaneous engagement of multiple lysine-binding sites on the apo(a) kringle domains [3]. This mechanism is distinct and does not interfere with plasminogen function [3].

The diagram below illustrates the core mechanism and the point of this compound's inhibitory action in the Lp(a) assembly pathway.

G Lp(a) Formation Inhibition by this compound A Apo(a) C Lipoprotein(a) [Lp(a)] Assembly A->C Binds to B ApoB-100 B->C Binds to D Formed Lp(a) C->D M This compound (Inhibitor) M->C Inhibits Interaction

This compound inhibits Lp(a) assembly [2] [3].

Research Status & Supplier Information

This compound is currently an investigational new drug in Phase II clinical trials for cardiovascular risk reduction in patients with high Lp(a) levels [2] [3]. The molecule is noted for its potential as a first-in-class therapy [2].

For research purposes, one referenced product is:

  • Cat. No. HY-152857 [1]

Research Considerations

  • Property Notes: The three violations of Lipinski's Rule of 5 (likely due to high molecular weight and TPSA) are common for complex, designed PPI inhibitors and reflect its advanced design approach [1].
  • Information Scope: This guide consolidates available public data. For complete experimental protocols, you will need to consult the primary research articles and clinical trial documents directly [3].

References

muvalaplin preclinical studies cynomolgus monkeys

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Preclinical Efficacy

Muvalaplin selectively inhibits Lp(a) formation by disrupting the initial non-covalent interaction between apolipoprotein(a) (apo(a)) and apolipoprotein B-100 (apoB100), preventing the formation of the covalent disulfide bond that creates the mature Lp(a) particle [1] [2]. This mechanism mimics naturally occurring genetic variants associated with low Lp(a) levels [1].

The table below summarizes the key efficacy findings from preclinical studies in cynomolgus monkeys.

Study Parameter Findings in Cynomolgus Monkeys
Lp(a) Reduction Dose-dependent reduction; up to 71% with the trimeric molecule (LY3473329, this compound) after 15 days of dosing [3] [2].
Dosing Regimen Oral administration, once daily for up to 15 days [2].
Prototype Compound (LSN3353871) Showed reductions of up to 40% in Lp(a) levels [3].
Off-Target Effect (Plasminogen) The potential to affect plasminogen (structurally similar to apo(a)) was found to be rat-specific; no significant inhibition of plasminogen activity was observed in monkeys [3].

Preclinical Study Protocols

The following methodology outlines the standard procedures used in preclinical pharmacokinetics and pharmacodynamics (PK/PD) studies for compounds like this compound in cynomolgus monkeys.

architecture Animal Model Animal Model Dosing & Administration Dosing & Administration Animal Model->Dosing & Administration Cynomolgus Monkeys Cynomolgus Monkeys Animal Model->Cynomolgus Monkeys Blood Sampling Blood Sampling Dosing & Administration->Blood Sampling Single or Multiple Dosing Single or Multiple Dosing Dosing & Administration->Single or Multiple Dosing Bioanalytics Bioanalytics Blood Sampling->Bioanalytics Plasma & Serum Collection Plasma & Serum Collection Blood Sampling->Plasma & Serum Collection Data Analysis Data Analysis Bioanalytics->Data Analysis LC-MS/MS Analysis LC-MS/MS Analysis Bioanalytics->LC-MS/MS Analysis Non-Compartmental Analysis (NCA) Non-Compartmental Analysis (NCA) Data Analysis->Non-Compartmental Analysis (NCA)

Preclinical PK/PD study workflow in cynomolgus monkeys.

  • Animal Model: Studies use healthy, young-adult cynomolgus monkeys (e.g., 48-96 months old). Animals are housed under controlled conditions and fasted before blood sampling [4] [5].
  • Dosing and Administration: The compound is administered orally, often via gavage, using a solution formulation like 40% PEG200 in water [5]. Studies typically include single-dose and multiple-dose (e.g., daily for 14 days) regimens to assess PK.
  • Blood Sampling and Processing: Animals are anesthetized (e.g., with ketamine), and blood is drawn from a femoral vein [4]. Blood is collected into dipotassium EDTA tubes for plasma isolation and centrifuged. Samples are processed within a few hours of collection [4] [5].
  • Bioanalytical Methods: Concentrations of the test compound in plasma are quantified using highly sensitive and specific methods like liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) [5].
  • Data Analysis: Pharmacokinetic parameters—including maximum plasma concentration (Cmax), area under the curve (AUC), and half-life (t1/2)—are calculated using non-compartmental analysis (NCA) [5].

Translation to Human Clinical Trials

The promising preclinical data supported the initiation of clinical trials. The phase 1 study confirmed this compound was well-tolerated and achieved up to 65% reduction in Lp(a) levels in humans after 14 days [6] [1]. Subsequent phase 2 results showed even greater effects, with doses of 60 mg and 240 mg daily producing placebo-adjusted reductions in intact Lp(a) of 81.7% and 85.8%, respectively, over 12 weeks [7].

References

Muvalaplin Clinical Application Notes: Dosing Regimens, Efficacy Protocols, and Experimental Data for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Drug Background and Significance

Muvalaplin (development code LY3473329) represents a groundbreaking advancement in cardiovascular therapeutics as the first oral small molecule inhibitor specifically designed to target lipoprotein(a) (Lp[a)) formation. Elevated Lp(a) levels constitute an independent genetic risk factor for atherosclerotic cardiovascular disease (ASCVD) and aortic stenosis, affecting approximately 20% of the global population. Unlike other lipid parameters, Lp(a) levels are largely unresponsive to conventional therapies such as statins or lifestyle modifications, creating a significant unmet clinical need for targeted therapeutic agents [1] [2].

The molecular action of this compound centers on its selective disruption of the non-covalent interaction between apolipoprotein(a) [apo(a)] and apolipoprotein B100 (apo B100), thereby preventing the assembly of the Lp(a) particle within the hepatocyte and space of Disse. This mechanism is particularly noteworthy because this compound achieves this inhibition while demonstrating minimal interaction with plasminogen, a structurally homologous protein with crucial functions in fibrinolysis. This selectivity profile reduces potential concerns regarding interference with coagulation pathways [3] [4].

Clinical Trial Summary and Design

Phase 1 Trial Design

The initial human evaluation of this compound employed a randomized, double-blind, parallel-design study conducted at a single center in the Netherlands. This first-in-human trial enrolled 114 healthy participants who were allocated to one of two distinct study groups [3] [4]:

  • Single-Ascending Dose (SAD) Group: 55 participants received single oral doses of this compound ranging from 1 mg to 800 mg or matching placebo in a 6:2 randomization ratio. Enrollment in this arm was independent of baseline Lp(a) levels.
  • Multiple-Ascending Dose (MAD) Group: 59 participants with confirmed Lp(a) levels ≥30 mg/dL received once-daily oral doses of this compound (30 mg to 800 mg) or placebo for 14 days, utilizing an 8:2 randomization ratio for most cohorts.

The study collected comprehensive data on safety parameters, pharmacokinetic profiles, and exploratory pharmacodynamic biomarkers, including Lp(a), standard lipid panels, and plasminogen activity levels. The trial successfully completed with 105 participants (92%) finishing the study protocol, demonstrating a favorable retention rate for early-phase investigation [3].

Phase 2 KRAKEN Trial Design

Building on the promising phase 1 results, the phase 2 KRAKEN trial (NCT05563246) adopted a larger, multicenter design to evaluate this compound in a clinically relevant population. This randomized, double-blind, placebo-controlled study enrolled 233 participants across 43 sites in Asia, Europe, Australia, Brazil, and the United States between December 2022 and November 2023 [5] [6] [7].

The inclusion criteria specifically targeted high cardiovascular risk individuals aged ≥40 years with elevated Lp(a) concentrations (≥175 nmol/L) and established atherosclerotic cardiovascular disease, type 2 diabetes, or familial hypercholesterolemia. Participants were randomized to receive one of three daily dosages of this compound (10 mg, 60 mg, or 240 mg) or matching placebo for 12 weeks. The study population had a median age of 66 years, with 33% female representation and diverse racial composition (27% Asian, 4% Black, and 66% White) [6] [7].

The primary efficacy endpoint focused on the placebo-adjusted percentage change from baseline in Lp(a) molar concentration at week 12, measured using both an intact Lp(a) assay and a traditional apolipoprotein(a)-based assay. Secondary endpoints included percentage changes in apolipoprotein B and high-sensitivity C-reactive protein (hs-CRP), along with comprehensive safety and tolerability assessments [7].

Efficacy Data and Results

Phase 1 Efficacy Outcomes

The phase 1 trial demonstrated that this compound achieved rapid pharmacological activity, with detectable reductions in Lp(a) plasma levels observed within 24 hours after the first administered dose. With repeated daily dosing, the Lp(a)-lowering effect intensified, reaching maximum reductions between days 10-14 of treatment. The study revealed a distinct plateau in efficacy at daily doses of 100 mg or higher, with the maximum placebo-adjusted Lp(a) reduction ranging from 63% to 65% across the higher dose cohorts [3] [4].

A particularly noteworthy finding was that 93% of participants receiving daily this compound doses ≥100 mg achieved Lp(a) plasma levels below 50 mg/dL, a clinically significant threshold associated with reduced cardiovascular risk. The Lp(a)-lowering effect demonstrated persistence after discontinuation, with levels returning to baseline within 29 days for the 30 mg dose group, 43 days for the 100 mg group, and 64 days for doses ranging from 300-800 mg, indicating a dose-dependent duration of effect [3] [4].

Phase 2 Efficacy Outcomes

The KRAKEN trial results demonstrated robust, dose-dependent reductions in Lp(a) levels after 12 weeks of treatment, with measurements varying significantly based on the assay methodology employed [5] [7]:

Table 1: Phase 2 KRAKEN Trial Lp(a) Reduction at Week 12

Daily Dose Lp(a) Reduction (Intact Assay) Lp(a) Reduction (Traditional Assay) ApoB Reduction
10 mg 47.6% (35.1%-57.7%) 40.4% (28.3%-50.5%) 8.9% (-2.2%-18.8%)
60 mg 81.7% (78.1%-84.6%) 70.0% (65.0%-74.2%) 13.1% (4.4%-20.9%)
240 mg 85.8% (83.1%-88.0%) 68.9% (63.8%-73.3%) 16.1% (7.8%-23.7%)

The discrepancy between assay results is methodologically important. The traditional apolipoprotein(a)-based assay detects both intact Lp(a) and apo(a) fragments bound to this compound, potentially underestimating the true therapeutic effect. In contrast, the intact Lp(a) assay specifically measures only fully formed Lp(a) particles, providing a more accurate assessment of this compound's pharmacological efficacy [2].

The clinical impact of these reductions was substantial, with 97% of participants in the higher dose groups (60 mg and 240 mg) achieving Lp(a) levels <125 nmol/L when measured by the intact assay, compared to 82% when measured by the traditional assay. Notably, the comparable efficacy between the 60 mg and 240 mg doses suggests a potential plateau effect, indicating that the optimal therapeutic dose may lie within this range [1] [2].

Table 2: Comparative Analysis of Phase 1 and Phase 2 Trials

Trial Characteristic Phase 1 Trial Phase 2 KRAKEN Trial
Participant Number 114 233
Population Healthy volunteers High CV risk with elevated Lp(a)
Treatment Duration 14 days 12 weeks
Dose Range 1-800 mg daily 10-240 mg daily
Maximum Lp(a) Reduction 65% 85.8% (intact assay)
Primary Endpoint Safety, PK, PD Lp(a) reduction at 12 weeks

Safety and Tolerability Profile

Across both phase 1 and phase 2 trials, this compound demonstrated a favorable safety and tolerability profile with no significant concerns identified. In the phase 1 study, the majority of adverse events were mild in severity, transient nature, and resolved spontaneously without intervention. No deaths, serious adverse events, or clinically significant changes in vital signs, electrocardiograms, or laboratory parameters were reported throughout the study duration [3] [4].

Critically, comprehensive monitoring revealed no clinically significant alterations in plasminogen levels or activity across all dose levels, confirming this compound's selective mechanism of action that preserves plasminogen function. Additionally, no notable changes were observed in other lipid parameters, including total cholesterol, LDL cholesterol, HDL cholesterol, triglycerides, or apoB100 levels in the phase 1 trial, indicating this compound's specific targeting of Lp(a) formation without broader disruption of lipid metabolism [3] [8] [4].

The phase 2 KRAKEN trial corroborated these safety findings, with comparable adverse event rates between this compound and placebo groups across all dosage levels. Treatment-emergent adverse events were reported in 5.9% of the 10 mg group, 14.3% of the 60 mg group, 14.7% of the 240 mg group, and 14.9% of the placebo group, demonstrating no dose-dependent increase in adverse events. Serious adverse events related to the study drug were infrequent, occurring in <6% of participants in each group without any apparent dose relationship [5] [6] [7].

Experimental Protocols and Methodologies

Pharmacokinetic Assessment Protocol

Sample Collection: Blood samples (4 mL) were collected in K2EDTA tubes at predetermined timepoints: pre-dose, and at 0.5, 1, 2, 3, 4, 5, 6, 8, 12, 16, 24, 36, 48, 72, 96, 120, 144, and 168 hours post-dose for single-dose cohorts. For multiple-dose cohorts, additional samples were collected on days 7, 10, 12, 14 (pre-dose and 24h post-dose), and follow-up visits [3] [4].

Bioanalytical Method: Plasma this compound concentrations were quantified using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. The assay demonstrated a linear range of 0.1-500 ng/mL with inter- and intra-assay precision <15% CV. Pharmacokinetic parameters including maximum plasma concentration (C~max~), time to C~max~ (T~max~), area under the concentration-time curve (AUC), and elimination half-life (t~1/2~) were calculated using noncompartmental analysis (Phoenix WinNonlin, Certara) [3] [4].

Pharmacodynamic Biomarker Protocols

Lp(a) Quantification: Two distinct assay methodologies were employed:

  • Intact Lp(a) Assay: Utilized a novel method specifically measuring intact Lp(a) particles, minimizing interference from drug-bound apo(a) fragments.
  • Traditional Apolipoprotein(a)-based Assay: Employed the Atellica CH Analyzer (Siemens Healthcare Diagnostics) calibrated using Atellica CH Lp(a) CAL, which may detect both intact Lp(a) and apo(a) fragments [3] [2].

Lipid Panel Analysis: Total cholesterol, LDL-C, HDL-C, and triglycerides were measured using standardized enzymatic methods. Apolipoprotein B100 was quantified immunoturbidimetrically. All analyses followed manufacturer specifications with rigorous quality control procedures [3] [4].

Plasminogen Activity Assessment: Plasminogen activity was evaluated using chromogenic substrate methods (STA-Stachrom Plasminogen, Diagnostica Stago) to detect potential interference with fibrinolytic function. α2-antiplasmin, plasminogen activator inhibitor-1, and tissue plasminogen activator antigen were also monitored [3] [8] [4].

Statistical Analysis Plan

For both phase 1 and phase 2 trials, sample size determination was based on practical considerations for early clinical development rather than formal power calculations. Pharmacodynamic analyses employed mixed-effects models for repeated measures (MMRM) to assess percentage change from baseline in Lp(a) and other biomarkers, with treatment, time, and treatment-by-time interaction as fixed effects, and baseline value as a covariate. Safety analyses included all randomized participants who received at least one dose of study medication, with descriptive statistics applied to adverse events and laboratory parameters [3] [7].

Mechanism of Action Visualization

The following diagram illustrates this compound's unique molecular mechanism of Lp(a) inhibition, highlighting its targeted disruption of Lp(a) particle assembly while preserving plasminogen structure and function:

G cluster_normal Normal Lp(a) Formation cluster_this compound This compound Inhibition ApoB100 Apo B100 Protein (LDL particle) LpA Lp(a) Particle (Atherogenic) ApoB100->LpA Non-covalent binding ApoA Apo(a) Protein ApoA->LpA + Disulfide bond formation ApoB100_M Apo B100 Protein (LDL particle) NoLpA Lp(a) Formation Blocked ApoB100_M->NoLpA No complex formation ApoA_M Apo(a) Protein ApoA_M->NoLpA   This compound This compound (Oral Small Molecule) This compound->ApoB100_M Binds interaction site This compound->ApoA_M Prevents association Plasminogen Plasminogen (Fibrinolytic function UNAFFECTED) This compound->Plasminogen Minimal interaction

Figure 1: Molecular Mechanism of this compound Action - Targeted Inhibition of Lp(a) Assembly

This visualization highlights this compound's precision in specifically disrupting the initial non-covalent interaction between apo(a) kringle IV domains 7-8 and lysine residues on apo B100, thereby preventing subsequent disulfide bond formation and Lp(a) particle assembly. Crucially, the diagram emphasizes the molecule's selective binding profile that preserves plasminogen structure and function, addressing potential safety concerns related to fibrinolytic system interference [3] [4].

Conclusion and Research Perspectives

This compound represents a pioneering therapeutic approach for addressing elevated Lp(a), a genetically determined risk factor that has previously eluded targeted pharmacological intervention. The compiled clinical trial data demonstrate consistent, dose-dependent reductions in Lp(a) levels up to 85.8% (as measured by intact assay) with a favorable safety and tolerability profile across phase 1 and phase 2 investigations [3] [5] [7].

Several critical research questions remain to be addressed in future studies:

  • Long-term Safety: Extended exposure trials are needed to confirm the sustained safety profile of this compound, particularly regarding hepatic function and potential off-target effects.
  • Outcomes Validation: Large-scale cardiovascular outcomes trials must establish whether this compound-mediated Lp(a) reduction translates to decreased incidence of major adverse cardiovascular events (myocardial infarction, stroke, cardiovascular mortality).
  • Dose Optimization: Further refinement of the dosing regimen may identify the minimal effective dose for sustained Lp(a) control, potentially below the 60 mg threshold where efficacy plateaus.
  • Special Populations: Investigation in specific demographic groups, including those with extremely high Lp(a) levels (>400 nmol/L) and pediatric populations with familial hypercholesterolemia.

The development of this compound as an oral therapeutic option distinguishes it from injectable RNA-targeted therapies in development, potentially offering greater accessibility and patient acceptance. As research progresses, this small molecule inhibitor may substantially expand our therapeutic arsenal against residual cardiovascular risk attributable to elevated Lp(a) levels [1] [2].

References

muvalaplin administration fasting requirements

Author: Smolecule Technical Support Team. Date: February 2026

Muvalaplin Application Notes

Property Specification
Drug Name This compound (LY3473329) [1]
Drug Type Oral small molecule inhibitor [2] [3]
Mechanism of Action Disrupts non-covalent interaction between apo(a) and apoB100, preventing lipoprotein(a) (Lp(a)) formation [3] [1] [4]
Dosage Forms Oral tablets [3]

| Recommended Dosage | • Phase 2 Effective Doses: 10 mg, 60 mg, 240 mg, once daily [3] [5] [6]Phase 1 Doses: 1 mg to 800 mg (single and multiple ascending doses) [2] | | Administration Instructions | • Once-daily oral administration [4] [7] • Clinical trials conducted with "fasting visits" for blood sampling [3] [8] | | Stability & Storage | Information should be obtained from the manufacturer's proprietary formulation data. |

Experimental Protocol Overview

The following workflow summarizes the key design elements from the Phase 2 KRAKEN trial, which can serve as a reference for designing research studies on this compound.

Efficacy and Safety Data

Clinical trials have demonstrated this compound's efficacy in reducing Lp(a) levels and a favorable safety profile.

Dose Group Lp(a) Reduction (Intact Assay) Lp(a) Reduction (Apo(a) Assay) Apolipoprotein B Reduction Treatment-Emergent Adverse Events (TEAEs)
Placebo - - - 14.9% [5] [4]
10 mg/d 47.6% [3] [4] 40.4% [3] [4] 8.9% [3] [4] 5.9% [5] [4]
60 mg/d 81.7% [3] [4] 70.0% [3] [4] 13.1% [3] [4] 14.3% [5] [4]
240 mg/d 85.8% [3] [4] 68.9% [3] [4] 16.1% [3] [4] 14.7% [5] [4]

Pharmacological Profile

Parameter Findings
Molecular Formula / Weight C42H54N4O6 / 710.90 g/mol [1]
CAS Registry 2565656-70-2 [1]

| Pharmacokinetics | • Half-life: Ranged from 70 to 414 hours after 14 days of dosing (Phase 1) [2]Onset of Action: Lp(a) reduction observed within 24 hours of first dose [2] [8] | | Safety & Tolerability | No clinically significant adverse effects on plasminogen levels or activity; safety profile comparable to placebo in Phase 2 trial [2] [3] [5]. |

Critical Notes for Researchers

  • Fasting Status: The published literature confirms that fasting blood samples were used for pharmacodynamic and safety assessments [3] [8]. The specific requirement to administer the drug itself in a fasted state is not explicitly stated.
  • Clinical Trial Phase: this compound is an investigational drug not yet approved for clinical use. As of November 2025, it is in Phase 3 development [9].
  • Assay Differences: Be aware of significant differences in reported Lp(a) reduction percentages based on the assay used. The intact Lp(a) assay shows greater reduction, as it specifically measures intact Lp(a) particles and is not influenced by free apo(a) [3] [10].

References

muvalaplin clinical trial inclusion exclusion criteria

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes: Muvalaplin in Clinical Development

Mechanism of Action: this compound is a potent, oral, small-molecule inhibitor that targets the assembly of lipoprotein(a) [1]. It specifically blocks the initial non-covalent interaction between apolipoprotein(a) and apolipoprotein B-100, preventing the formation of the mature Lp(a) particle without affecting the structurally similar protein plasminogen [2] [3].

Therapeutic Context: Elevated Lp(a) is an independent genetic risk factor for atherosclerotic cardiovascular disease and aortic valve stenosis [3]. With no currently approved pharmacotherapies and existing options like apheresis being invasive and costly, this compound represents a promising novel therapeutic approach [1] [3].

KRAKEN Phase 2 Trial Protocol Summary

The following details the design of the phase 2, randomized, double-blind, placebo-controlled KRAKEN trial (NCT05563246) [4] [5] [3].

1. Study Objectives

  • Primary: Determine the placebo-adjusted percentage change from baseline in Lp(a) molar concentration at week 12.
  • Secondary: Assess percentage change in apolipoprotein B (ApoB) and high-sensitivity C-reactive protein (hs-CRP), as well as safety and tolerability [4] [3].

2. Participant Eligibility Criteria The trial enrolled 233 participants at high cardiovascular risk with elevated Lp(a) across 43 sites globally [4] [5].

Table 1: Inclusion and Exclusion Criteria

Inclusion Criteria Exclusion Criteria
≥40 years of age [5] [3] Uncontrolled diabetes or hypertension [5] [3]
Lp(a) concentration ≥175 nmol/L [4] [3] eGFR <30 mL/min/1.73 m² [5] [3]
High CV risk (ASCVD, ischemic stroke, PAD, type 2 diabetes, or familial hypercholesterolemia) [5] [3] BMI <18.5 or >40 kg/m² [5] [3]
Stable drug regimen (if on lipid-lowering or hormone therapies) for 4 weeks prior to trial [3] Any CV event or surgery within the last 3 months [5] [3]

3. Intervention & Dosing Participants were randomized in a 1:2:2:2 ratio to receive either:

  • Placebo (n=67)
  • This compound 10 mg (n=34)
  • This compound 60 mg (n=64)
  • This compound 240 mg (n=68) The treatment was administered as four oral tablets once daily for 12 weeks [4] [3].

4. Endpoint Assessment & Assays A key feature of the trial was the use of two distinct assays to measure Lp(a), addressing potential overestimation by traditional methods in the presence of the inhibitor [3]:

  • Apolipoprotein(a)-based assay: A commercial assay measuring molar concentration of total apolipoprotein(a).
  • Intact Lp(a) assay: A novel assay specifically measuring the molar concentration of intact Lp(a) particles where apolipoprotein(a) is bound to apolipoprotein B [3].

Key Efficacy and Safety Findings

1. Primary Efficacy Outcomes this compound achieved significant, dose-dependent reductions in Lp(a) at 12 weeks [4] [6].

Table 2: Placebo-Adjusted Percentage Change in Lp(a) at Week 12

Dosage Reduction (Intact Lp(a) Assay) Reduction (Apo(a)-based Assay)
10 mg/d 47.6% (95% CI, 35.1%-57.7%) [4] [3] 40.4% (95% CI, 28.3%-50.5%) [4] [3]
60 mg/d 81.7% (95% CI, 78.1%-84.6%) [4] [6] 70.0% (95% CI, 65.0%-74.2%) [4] [6]
240 mg/d 85.8% (95% CI, 83.1%-88.0%) [4] [6] 68.9% (95% CI, 63.8%-73.3%) [4] [3]

2. Secondary & Other Outcomes

  • Apolipoprotein B: Dose-dependent reductions were observed: 8.9% (10 mg), 13.1% (60 mg), and 16.1% (240 mg) [4] [6].
  • hs-CRP: No significant change was observed [4] [3].
  • Goal Attainment: Using the intact assay, over 95% of participants in the 60 mg and 240 mg groups achieved an Lp(a) level <125 nmol/L [6].

3. Safety & Tolerability

  • The incidence of treatment-emergent adverse events was similar between this compound and placebo groups across all doses [6] [3].
  • No tolerability concerns or clinically significant adverse effects were identified at any dosage [4] [3].
  • No deaths were reported in the study [6].

Experimental Workflow and Drug Mechanism

The diagram below illustrates the patient journey through the KRAKEN trial and the molecular mechanism of this compound.

G cluster_mechanism Molecular Mechanism of this compound Start Screening: High CV Risk & Lp(a) ≥175 nmol/L Randomize Randomization (N=233) Start->Randomize PBO Placebo (n=67) Randomize->PBO M10 This compound 10 mg (n=34) Randomize->M10 M60 This compound 60 mg (n=64) Randomize->M60 M240 This compound 240 mg (n=68) Randomize->M240 Assess Primary Endpoint Assessment: % Change in Lp(a) at Week 12 PBO->Assess M10->Assess M60->Assess M240->Assess ApoA Apolipoprotein(a) LpA Formed Lp(a) Particle ApoA->LpA Binds to ApoB Apolipoprotein B-100 ApoB->LpA Binds to MBlock This compound inhibits initial interaction MBlock->ApoA Targets MBlock->ApoB Targets

Conclusions and Future Directions

The phase 2 KRAKEN trial demonstrates that 12 weeks of treatment with oral this compound effectively and safely reduces Lp(a) levels in a dose-dependent manner in high-risk patients [4] [3]. These promising findings support the advancement of this compound into larger phase 3 clinical trials to confirm its efficacy and, crucially, to establish whether this significant Lp(a) lowering translates into a reduced risk of cardiovascular events [1] [3].

References

Muvalaplin KRAKEN Trial: Application Notes & Protocol

Author: Smolecule Technical Support Team. Date: February 2026

The KRAKEN trial (NCT05563246) was a Phase 2, randomized, double-blind, placebo-controlled study designed to evaluate the efficacy, safety, and tolerability of the first-in-class oral small molecule inhibitor, muvalaplin, for lowering lipoprotein(a) (Lp(a)) in high cardiovascular risk patients [1] [2]. These notes detail the experimental design and protocols.

Trial Rationale & Scientific Background

1.1 Unmet Medical Need: Elevated Lp(a) is a genetically determined, independent risk factor for atherosclerotic cardiovascular disease (ASCVD), affecting over one billion people globally [3] [4]. It promotes atherosclerosis, inflammation, and thrombosis [4]. Currently, there are no FDA-approved pharmacotherapies specifically for lowering Lp(a), creating a significant therapeutic gap [3] [5]. While injectable agents (e.g., pelacarsen, olpasiran) are in advanced development, this compound is the first oral agent designed to address this need [6] [5].

1.2 Mechanism of Action (MoA): this compound is a small molecule that acts during the hepatic assembly of the Lp(a) particle. It inhibits the binding between apolipoprotein(a) (apo(a)) and apolipoprotein B-100 (apoB) on a low-density lipoprotein (LDL)-like particle, thereby preventing the formation of the intact and functional Lp(a) particle [7]. This unique mechanism is illustrated below.

G cluster_liver Liver Cell cluster_assembly Lp(a) Assembly ApoA Apo(a) Particle LpA_Assembly Apo(a) and ApoB-100 Binding Site ApoA->LpA_Assembly ApoB ApoB-100 Particle (on LDL) ApoB->LpA_Assembly LpA_Intact Intact Lp(a) Particle LpA_Assembly->LpA_Intact  Normal Process This compound This compound This compound->LpA_Assembly  Inhibits Binding

Detailed Experimental Protocol

2.1 Study Design Overview:

  • Trial Type: Phase 2, randomized, double-blind, placebo-controlled, parallel-group [1] [2].
  • Primary Endpoint: Placebo-adjusted percentage change from baseline in Lp(a) molar concentration at Week 12, measured using both an intact Lp(a) assay and a traditional apolipoprotein(a)-based assay [1] [2].
  • Secondary Endpoints: Percentage change from baseline in apolipoprotein B (apoB) and high-sensitivity C-reactive protein (hsCRP) [8] [2].
  • Duration of Treatment: 12 weeks [1].
  • Follow-up Visits: Baseline, Weeks 1, 2, 4, 8, and 12 [4].

2.2 Patient Population (Inclusion/Exclusion Criteria):

Table 1: Key Eligibility Criteria for the KRAKEN Trial

Category Inclusion Criteria Exclusion Criteria
Demographics Age ≥40 years [1] Body Mass Index (BMI) <18.5 or >40 kg/m² [1]

| Cardiovascular Risk | High cardiovascular risk defined by: • Coronary artery disease • Ischemic stroke • Peripheral arterial disease • Type 2 diabetes • Familial hypercholesterolemia [1] [9] | Any cardiovascular event or surgery within the last 3 months; any unstable medical state [1] | | Lp(a) Level | Elevated Lp(a) ≥175 nmol/L [1] [2] | — | | Concomitant Meds | Stable doses of lipid-modifying therapies for ≥4 weeks [7] | — | | Other | — | Uncontrolled diabetes or hypertension; eGFR <30 mL/min/1.73 m² [1] |

2.3 Intervention & Randomization:

  • Randomization Ratio: 1:2:2:2 [6].
  • Treatment Arms:
    • Arm 1: Oral this compound 10 mg daily (n=34)
    • Arm 2: Oral this compound 60 mg daily (n=64)
    • Arm 3: Oral this compound 240 mg daily (n=68)
    • Control Arm: Matching placebo daily (n=67) [1] [2].
  • Blinding: Double-blind (participants and investigators) [1].

2.4 Laboratory and Clinical Assessments:

  • Lp(a) Measurement: Blood samples were analyzed using two distinct assays to ensure robust data:
    • Intact Lp(a) Assay: Specifically measures the fully assembled Lp(a) particle [9] [2].
    • Apolipoprotein(a)-based Assay: A traditional clinical assay that measures apo(a) concentration [9] [2].
  • Lipid Profile: Standard lipid panel, including apoB [7].
  • Inflammation Marker: High-sensitivity C-reactive protein (hsCRP) [8].
  • Safety Monitoring: Adverse events (AEs), serious adverse events (SAEs), clinical laboratory tests, and vital signs [1].
Key Quantitative Findings

3.1 Primary Efficacy Endpoint (Week 12):

Table 2: Placebo-Adjusted Percentage Change in Lp(a) from Baseline to Week 12 | Dosage Group | Reduction (Intact Lp(a) Assay) % (95% CI) | Reduction (Apo(a)-based Assay) % (95% CI) | | :--- | :--- | :--- | | 10 mg daily | -47.7% (-35.1% to -57.7%) [1] | -40.4% (-28.3% to -50.5%) [3] [9] | | 60 mg daily | -81.7% (-78.1% to -84.6%) [3] [9] | -70.0% (-65.0% to -74.2%) [3] [9] | | 240 mg daily | -85.8% (-83.1% to -88.0%) [1] [3] | -68.9% (-63.8% to -73.3%) [3] [9] |

3.2 Secondary Endpoints & Biomarkers:

Table 3: Secondary and Exploratory Outcomes at Week 12 | Parameter | 10 mg daily % (95% CI) | 60 mg daily % (95% CI) | 240 mg daily % (95% CI) | | :--- | :--- | :--- | :--- | | Apolipoprotein B | -8.9% (-2.2 to 18.8) [3] [8] | -13.1% (4.4 to 20.9) [3] [8] | -16.1% (7.8 to 23.7) [3] [8] | | Oxidized Phospholipids | — | — | -73% (approximate, from interview) [7] | | hsCRP | \ | No significant change observed in any group [8] [5] | / |

3.3 Safety and Tolerability:

  • The incidence of treatment-emergent adverse events was similar across all this compound groups and the placebo group [3].
  • Serious adverse events (SAEs) were infrequent, occurring in <6% of participants in each group, with no clear dose-dependent relationship [1] [5].
  • No significant safety or tolerability concerns were identified at any dose over the 12-week treatment period [8] [2].
Discussion and Future Directions

The KRAKEN trial successfully met its primary endpoint, demonstrating that oral this compound significantly and dose-dependently reduces Lp(a) levels with a favorable safety profile [1] [2]. The higher reduction seen with the intact assay suggests it may more accurately reflect the drug's mechanism of action by specifically measuring the assembled particle that this compound prevents [7].

Key Implications:

  • Novel Oral Therapy: this compound represents a pioneering oral therapeutic strategy for Lp(a) reduction, potentially offering greater convenience compared to injectable candidates [6].
  • Pathway Validation: The reduction in oxidized phospholipids, a proposed key driver of Lp(a) pathogenicity, provides early mechanistic support for its disease-modifying potential [7] [5].

Limitations & Next Steps: As a 12-week Phase 2 trial, the study was not designed to assess the impact of Lp(a) lowering on clinical cardiovascular outcomes [4]. The next critical steps involve:

  • Proceeding to larger Phase 3 trials.
  • Conducting a long-term cardiovascular outcomes trial to definitively establish whether this compound reduces the risk of major adverse cardiovascular events (MACE) such as heart attack and stroke [7] [5].

References

Muvalaplin 12-Week Treatment Protocol: Application Notes for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Study Rationale and Mechanism of Action

Lipoprotein(a) (Lp(a)) is an established, independent, causal risk factor for atherosclerotic cardiovascular disease (ASCVD) and calcific aortic valve stenosis [1] [2]. Its structure consists of a low-density lipoprotein (LDL)-like particle where apolipoprotein B-100 (apoB-100) is covalently bound to a unique glycoprotein, apolipoprotein(a) (apo(a)) [3]. Muvalaplin (also known as LY3473329) is a first-in-class, orally active small molecule that inhibits Lp(a) formation by specifically disrupting the initial noncovalent interaction between apo(a) kringle IV types 7-8 (KIV7-8) and lysine residues on apoB-100 [1] [4]. This mechanism prevents the subsequent disulfide bond formation and the assembly of the mature Lp(a) particle in the liver [3]. As most therapies in development are injectables, this compound represents a pioneering oral approach for Lp(a) lowering [5] [2].

KRAKEN Phase 2 Trial Design Summary

The following table summarizes the key design elements of the 12-week KRAKEN phase 2 trial.

Protocol Element Description
Study Identifier NCT05563246 [1]
Study Type Phase 2, randomized, double-blind, placebo-controlled [1]
Locations 43 sites across Asia, Europe, Australia, Brazil, and the United States [1] [2]
Participant Population 233 adults aged ≥40 years at high cardiovascular risk with Lp(a) ≥175 nmol/L [1]
Key Inclusion Criteria Established ASCVD, type 2 diabetes, or familial hypercholesterolemia [1] [6]
Randomization Ratio 1:2:2:2 (Placebo:10 mg:60 mg:240 mg) [1] [5]
Intervention Once-daily oral this compound (10 mg, 60 mg, or 240 mg) or placebo for 12 weeks [1] [7]
Concomitant Medications Stable regimen of lipid-lowering therapies (e.g., statins) permitted [1] [3]
Primary Endpoint Placebo-adjusted percentage change from baseline in Lp(a) molar concentration at Week 12 [1]

Key Efficacy Outcomes

The trial measured Lp(a) reduction using two different assays, with results summarized below.

Dose Group Lp(a) Reduction (Intact Assay) Lp(a) Reduction (Apo(a) Assay) Apolipoprotein B Reduction
Placebo Baseline Baseline Baseline
10 mg/d -47.6% (95% CI: -35.1% to -57.7%) -40.4% (95% CI: -28.3% to -50.5%) -8.9% (95% CI: -2.2% to 18.8%)
60 mg/d -81.7% (95% CI: -78.1% to -84.6%) -70.0% (95% CI: -65.0% to -74.2%) -13.1% (95% CI: 4.4% to 20.9%)
240 mg/d -85.8% (95% CI: -83.1% to -88.0%) -68.9% (95% CI: -63.8% to -73.3%) -16.1% (95% CI: 7.8% to 23.7%)

Data adapted from the primary publication [1] and sponsor release [7].

  • Rapid and Sustained Action: Lp(a) reduction was observed within 24 hours of the first dose, with the majority of the effect seen by 4 weeks and sustained throughout the 12-week treatment period [2].
  • Achievement of Treatment Goals: Using the intact Lp(a) assay, over 95% of participants receiving the 60 mg and 240 mg doses achieved an Lp(a) level below 125 nmol/L at week 12 [7].
  • Other Biomarkers: No significant changes in high-sensitivity C-reactive protein (hs-CRP) were observed, indicating no measurable impact on this inflammatory biomarker [1] [5].

Safety and Tolerability Profile

This compound was well-tolerated over the 12-week treatment period [1] [6].

  • Adverse Events: The incidence of treatment-emergent adverse events was similar across placebo and all this compound dose groups [7]. Most events were mild and transient.
  • Liver Safety: A single case of transient, asymptomatic elevation of alanine aminotransferase (ALT) >10x the upper limit of normal was reported in the 240 mg group, which resolved without intervention [3].
  • Plasminogen Selectivity: No clinically significant changes in plasminogen levels or activity were observed, confirming this compound's selectivity for apo(a) over the structurally similar plasminogen [1] [4].

Detailed Experimental Methodologies

Lp(a) Pharmacodynamic Assays

The trial utilized two distinct immunoassays to measure Lp(a), which was critical for accurate interpretation due to this compound's mechanism [1]:

  • Traditional Apolipoprotein(a)-Based Assay: This commercially available assay (Randox Laboratories) uses polyclonal anti-apo(a) antibodies. It measures the molar concentration of total apo(a) in circulation, including particle-bound, free, and this compound-bound apo(a). This leads to an underestimation of the drug's efficacy [1] [3].
  • Novel Intact Lipoprotein(a) Assay: This assay uses a sandwich format with an anti-apoB antibody and an isoform-insensitive anti-apo(a) antibody. It specifically detects the concentration of intact Lp(a) particles where apo(a) is bound to apoB, providing a more accurate measure of functional Lp(a) reduction [1].
Pharmacokinetic Monitoring
  • This compound plasma concentrations were monitored throughout the study. The compound has a long half-life (ranging from 70 to 414 hours based on phase 1 data), supporting once-daily dosing [8] [4].
  • Blood samples for pharmacokinetic and pharmacodynamic analyses were collected during fasting visits at baseline, day 1, and weeks 1, 2, 4, 8, and 12 [1] [2].

Mechanism of Action Workflow

The following diagram illustrates this compound's unique mechanism of action in preventing Lp(a) particle formation.

G A Apolipoprotein(a) (apo(a)) C Lp(a) Particle Assembly A->C 1. Non-covalent binding (KIV7-8 to lysines) B Apolipoprotein B-100 (apoB-100) on LDL particle B->C D Formed Lp(a) Particle C->D 2. Disulfide bond formation M This compound Inhib Inhibition of Non-covalent Binding M->Inhib Inhib->C Blocks

Conclusions and Research Implications

The 12-week treatment protocol with this compound demonstrates that potent, selective, and oral inhibition of Lp(a) formation is achievable [1] [6]. Key implications for drug development professionals include:

  • Oral Formulation Advantage: As the first oral Lp(a)-lowering agent to show positive phase 2 data, this compound could significantly improve patient adherence and treatment accessibility compared to injectable candidates [5] [2].
  • Critical Assay Selection: The discrepancy between assay results underscores the necessity of developing and validating novel intact Lp(a) assays for future clinical trials of Lp(a)-assembly inhibitors [1] [3].
  • Path Forward: While the 12-week data on safety and Lp(a) reduction is promising, large-scale, long-term cardiovascular outcomes trials are required to definitively establish whether this compound-induced Lp(a) lowering translates to a reduction in ASCVD events [1] [2] [7].

References

Muvalaplin Application Notes & Monitoring Protocol

Author: Smolecule Technical Support Team. Date: February 2026

This document provides a structured summary of muvalaplin's pharmacokinetic (PK) and pharmacodynamic (PD) properties and a detailed protocol for its plasma concentration monitoring, based on data from Phase 1 and Phase 2 clinical trials [1] [2] [3].

1. Pharmacokinetic and Pharmacodynamic Profile

This compound is an orally administered small molecule that inhibits the formation of Lipoprotein(a) (Lp(a)) by blocking the interaction between apolipoprotein(a) and apolipoprotein B100 [1]. The following tables summarize its key quantitative characteristics.

Table 1: Key Pharmacokinetic Parameters of this compound from Clinical Trials

Parameter Phase 1 (14-day MAD in Healthy Participants) [1] Phase 2 (12-week in High-Risk Patients) [2] [3]
Dose Range 30 mg to 800 mg daily 10 mg, 60 mg, 240 mg daily
T_max (Time to C_max) 2 to 5 hours post-dose Information not specified in sources
Half-life (t₁/₂) 70 to 414 hours (increased with dose) Information not specified in sources
C_max & AUC Dose-dependent increases Information not specified in sources

Table 2: Pharmacodynamic Effects and Key Biomarkers

Biomarker / Effect Phase 1 Findings (14-day MAD) [1] Phase 2 Findings (12-week) [2] [3]
Lp(a) Reduction Placebo-adjusted reduction of 63% to 65% Up to 70% (traditional assay) and 85.5% (intact particle assay)
Onset of Action Within 24 hours of first dose Data consistent with Phase 1
Apolipoprotein B (ApoB) Reduction No significant change Placebo-adjusted reduction up to 16.1%
Effect on Plasminogen No clinically significant changes in level or activity No significant safety concerns reported
Other Lipids (LDL-C, HDL-C, TG) No significant changes No significant changes reported

2. Analytical Methodology for Plasma Concentration Monitoring

The measurement of this compound plasma concentrations is typically performed using validated bioanalytical methods, such as Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The following protocol outlines the key steps.

  • Sample Collection:

    • Timing: Collect blood samples at pre-dose (trough) and at scheduled times post-dose to characterize the PK profile (e.g., 2, 5, 24 hours). In the Phase 1 study, maximal plasma concentration was observed between 2 and 5 hours post-dose [1].
    • Material: Collect venous blood into K₂EDTA or lithium heparin tubes.
    • Processing: Centrifuge samples at a minimum of 1500 × g for 10-15 minutes at 4°C to separate plasma.
    • Storage: Immediately aliquot the plasma and freeze at -70°C or below until analysis to ensure stability [1].
  • Sample Analysis via LC-MS/MS:

    • Principle: This technique separates this compound from other plasma components via liquid chromatography and then identifies and quantifies it based on its specific mass-to-charge ratio (m/z) in the mass spectrometer.
    • Sample Preparation: Involves protein precipitation with an organic solvent like acetonitrile or methanol, followed by dilution and centrifugation.
    • Chromatography: Use a reverse-phase C18 column. The mobile phase typically consists of water and acetonitrile, both with volatile modifiers like formic acid or ammonium acetate.
    • Mass Spectrometry Detection: Operate in multiple reaction monitoring (MRM) mode. The precursor ion → product ion transitions for this compound and its stable isotope-labeled internal standard must be optimized.
  • Quality Control (QC):

    • Analyze QC samples at low, medium, and high concentrations in duplicate with each batch of study samples.
    • The batch is accepted if the calculated concentrations of the QCs are within ±15% of their nominal values.

3. Clinical Monitoring Protocol

  • Baseline Assessment: Before initiating this compound, measure baseline Lp(a) levels, standard lipid panel (LDL-C, HDL-C, Triglycerides, ApoB), and safety labs (including liver and renal function).
  • Therapeutic Drug Monitoring (TDM): While not yet established for clinical practice, TDM in research settings can guide dosing. Trough (pre-dose) plasma concentrations are most practical for assessing steady-state exposure.
  • Efficacy Monitoring: The primary efficacy biomarker is Lp(a) level. In clinical trials, significant reductions were observed within 24 hours, with maximal effect achieved after several weeks of repeated dosing [1] [2].
  • Safety Monitoring: Monitor for adverse events and perform periodic clinical laboratory evaluations (liver function tests, renal function) and vital signs, consistent with trial protocols where no major safety concerns were identified [1] [3].

4. Experimental Workflow and Drug Action Mechanism

The following diagrams illustrate the experimental workflow for monitoring and the mechanism of action of this compound.

G cluster_workflow Plasma Concentration Monitoring Workflow Administer this compound Administer this compound Blood Sample Collection Blood Sample Collection Administer this compound->Blood Sample Collection Plasma Separation (Centrifuge) Plasma Separation (Centrifuge) Blood Sample Collection->Plasma Separation (Centrifuge) Sample Storage (-70°C) Sample Storage (-70°C) Plasma Separation (Centrifuge)->Sample Storage (-70°C) LC-MS/MS Analysis LC-MS/MS Analysis Sample Storage (-70°C)->LC-MS/MS Analysis Data Analysis & Reporting Data Analysis & Reporting LC-MS/MS Analysis->Data Analysis & Reporting PK/PD Correlation PK/PD Correlation Data Analysis & Reporting->PK/PD Correlation

Diagram 1: Experimental workflow for this compound therapeutic drug monitoring and pharmacokinetic analysis.

Diagram 2: Mechanism of action of this compound, an oral inhibitor of Lp(a) formation.

5. Clinical Implications and Future Directions

This compound represents a breakthrough as the first oral agent specifically designed to lower Lp(a) [2] [4]. Its ability to provide dose-dependent and potent Lp(a) reduction, coupled with a favorable safety and tolerability profile in trials lasting up to 12 weeks, supports its continued development [3]. A Phase 3 clinical trial (NCT07157774) is planned to investigate the effect of this compound on reducing major adverse cardiovascular events in adults with elevated Lp(a) [5].

References

Comprehensive Application Notes and Protocols: Muvalaplin in Combination Therapy with Statins for Cardiovascular Risk Reduction

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Muvalaplin and Its Therapeutic Potential

This compound represents a groundbreaking advancement in cardiovascular therapeutics as the first oral small-molecule inhibitor specifically designed to target lipoprotein(a) (Lp[a]) formation. Elevated Lp(a) levels constitute an independent genetic risk factor for atherosclerotic cardiovascular disease (ASCVD), affecting approximately one billion adults globally. Unlike traditional lipid-lowering agents that primarily target LDL cholesterol, this compound addresses a previously untreatable lipid parameter through a novel molecular mechanism that disrupts Lp(a) particle assembly. This specificity makes this compound a promising candidate for combination therapy with statins, potentially offering complementary pathways to reduce cardiovascular risk beyond what either agent can achieve alone.

The development of this compound comes at a critical juncture in cardiovascular medicine, where residual cardiovascular risk persists despite optimal LDL cholesterol reduction with statins. Research has consistently demonstrated that Lp(a) mediates pro-inflammatory, pro-thrombotic, and pro-atherogenic effects through unique mechanisms distinct from LDL cholesterol. This compound's oral administration route provides a significant advantage over emerging injectable Lp(a)-lowering therapies, potentially enabling broader patient access and adherence. For researchers and drug development professionals, understanding this compound's mechanism, clinical profile, and potential for combination approaches is essential for designing next-generation cardiovascular therapeutic strategies.

This compound Properties and Mechanism of Action

Chemical and Pharmacological Profile

This compound (LY3473329) is an orally active, selective small molecule inhibitor with molecular weight of 710.90 g/mol and chemical formula C42H54N4O6 [1]. As a potent, multivalent compound, this compound exhibits favorable pharmacokinetic properties including a prolonged half-life that supports once-daily dosing. In phase 1 studies, the half-life ranged from 70 to 414 hours, increasing with dose escalation from 30 mg to 500 mg, which contributes to sustained plasma concentrations and persistent Lp(a) suppression [2] [3]. The extended half-life likely results from this compound's complex molecular structure and specific binding characteristics, making it particularly suitable for chronic management of elevated Lp(a) levels.

This compound demonstrates dose-dependent pharmacokinetics with plasma concentrations reaching peak levels between 2 to 5 hours after oral administration across the 10 mg to 800 mg dose range [4]. The multiphasic elimination pattern observed in clinical trials suggests complex distribution characteristics, potentially contributing to its sustained therapeutic effect. Importantly, this compound exhibits high specificity for its intended molecular target without significant modulation of plasminogen activity – a crucial safety consideration given the structural homology between apolipoprotein(a) and plasminogen [3]. This specificity profile distinguishes this compound from previous attempts to target Lp(a) and minimizes potential interference with fibrinolytic processes.

Molecular Mechanism and Target Engagement

This compound exerts its therapeutic effect through a novel mechanistic approach that prevents Lp(a) particle formation by disrupting the initial non-covalent interaction between apolipoprotein(a) [apo(a)] and apolipoprotein B100 (apoB100) [3] [5]. This interaction occurs primarily in the hepatocyte and space of Disse, where Lp(a) assembly normally takes place. By binding to specific domains and preventing the initial apo(a)-apoB100 association, this compound effectively blocks subsequent disulfide bond formation that stabilizes the mature Lp(a) particle [3]. This mechanism mimics naturally occurring genetic variants in apo(a) that are unable to interact with apoB100, resulting in inherently low Lp(a) levels [3].

The molecular targeting strategy of this compound represents a significant advancement in pharmacological approaches to Lp(a) reduction. Unlike antisense oligonucleotides and RNA interference therapies that reduce hepatic synthesis of apo(a), this compound allows normal apo(a) production while specifically preventing its incorporation into Lp(a) particles. This mechanism is depicted in Figure 1, which illustrates this compound's targeted disruption of Lp(a) formation while preserving plasminogen structure and function.

G This compound Mechanism of Action ApoA Apolipoprotein(a) LpA Lp(a) Particle Formation ApoA->LpA Initial non-covalent binding ApoB Apolipoprotein B100 ApoB->LpA Lysine residue binding This compound This compound Inhibition Inhibition of Non-covalent Binding This compound->Inhibition Plasminogen Plasminogen Structure & Function Preserved This compound->Plasminogen No significant interaction Inhibition->LpA Prevents

Figure 1: this compound selectively inhibits Lp(a) formation by disrupting the initial non-covalent interaction between apo(a) and apoB100 while preserving plasminogen structure and function, mimicking protective genetic variants associated with low Lp(a) levels.

Clinical Evidence and Efficacy Data

Phase 1 Clinical Trial Results

The initial human evaluation of this compound was conducted as a randomized, double-blind, placebo-controlled phase 1 study involving 114 participants at a single center in the Netherlands [2] [3]. The trial employed both single-ascending-dose (SAD) and multiple-ascending-dose (MAD) designs to comprehensively evaluate safety, tolerability, pharmacokinetics, and pharmacodynamic effects. In the SAD component, healthy participants received single doses ranging from 1 mg to 800 mg regardless of baseline Lp(a) levels, while the MAD component enrolled participants with elevated Lp(a) (≥30 mg/dL) who received daily doses from 30 mg to 800 mg for 14 days [3]. This study design provided critical first-in-human data supporting this compound's favorable profile and therapeutic potential.

The phase 1 results demonstrated that this compound was not associated with tolerability concerns or clinically significant adverse effects across the entire dose range [3]. The majority of treatment-emergent adverse events were mild and transient, with no deaths or serious adverse events reported. Pharmacodynamically, this compound administration resulted in rapid Lp(a) reduction within 24 hours after the first dose, with progressive reduction observed during repeated dosing [3]. The maximum placebo-adjusted Lp(a) reduction reached 63% to 65%, resulting in Lp(a) plasma levels below 50 mg/dL in 93% of participants at daily doses of 100 mg or higher [3]. Importantly, no clinically significant changes in plasminogen levels or activity were observed, confirming the compound's selective mechanism of action.

Phase 2 Clinical Trial (KRAKEN) Results

The KRAKEN phase 2 trial represented a significant advancement in this compound's clinical development, evaluating its effects in high-risk cardiovascular patients with elevated Lp(a) levels (>175 nmol/L) [6] [7]. This 12-week, placebo-controlled, randomized, double-blind study enrolled 233 participants with atherosclerotic cardiovascular disease, type 2 diabetes, or familial hypercholesterolemia across 43 sites in Asia, Europe, Australia, Brazil, and the United States. Participants were randomized to receive this compound at doses of 10 mg/d (n=34), 60 mg/d (n=64), or 240 mg/d (n=68) or placebo (n=67) for 12 weeks [6]. The study population had a median age of 66 years, with 33% female participants and diverse racial representation (27% Asian, 4% Black, 66% White) [6].

The phase 2 trial demonstrated dose-dependent Lp(a) reduction with impressive efficacy at the higher dose levels. As summarized in Table 1, this compound achieved up to 85.8% reduction in Lp(a) levels when measured using an intact Lp(a) assay, with the 60 mg and 240 mg doses showing similar high efficacy [6] [5]. The study also evaluated secondary endpoints including apolipoprotein B (apoB) reduction, which showed dose-dependent decreases up to 16.1% at the 240 mg dose [6]. Notably, a high percentage of participants achieved Lp(a) levels below 125 nmol/L – a clinically significant threshold – with 95.9% and 96.7% of participants in the 60 mg and 240 mg groups, respectively, reaching this target when measured by the intact Lp(a) assay [5].

Table 1: Efficacy Outcomes from this compound Phase 2 Clinical Trial (KRAKEN) at 12 Weeks

Parameter 10 mg/d 60 mg/d 240 mg/d Placebo
Lp(a) Reduction (intact assay) 47.6% 81.7% 85.8% -
Lp(a) Reduction (apo[a] assay) 40.4% 70.0% 68.9% -
ApoB Reduction 8.9% 13.1% 16.1% -
Participants achieving Lp(a) <125 nmol/L (intact assay) 64.2% 95.9% 96.7% 6.0%
Participants achieving Lp(a) <125 nmol/L (apo[a] assay) 38.9% 81.9% 77.4% 3.6%
HS-CRP Change No significant change No significant change No significant change -
Safety and Tolerability Profile

Across clinical trials, this compound has demonstrated a favorable safety profile with no significant tolerability concerns. In the phase 2 trial, adverse events were similar between this compound and placebo groups, with treatment-emergent adverse events related to the study drug occurring in 14.9% of the placebo group compared to 5.9%, 14.3%, and 14.7% in the 10 mg, 60 mg, and 240 mg groups, respectively [5]. The incidence of adverse events leading to discontinuation varied from 0 to 8.8% across treatment groups and represented single events spread across system organ classes [5]. No deaths were reported in the study, supporting this compound's acceptable safety profile for continued clinical development.

The lack of significant plasminogen interaction represents a particularly important safety finding, given the structural homology between apolipoprotein(a) and plasminogen. Comprehensive assessment of fibrinolytic parameters in both phase 1 and phase 2 trials confirmed no clinically significant changes in plasminogen levels or activity [3] [5]. This selective targeting demonstrates this compound's ability to distinguish between the kringle domains of apo(a) and those of plasminogen, avoiding potential interference with physiological fibrinolysis. Additionally, the absence of significant effects on other lipid parameters (LDL-C, HDL-C, triglycerides) at most doses confirms this compound's specific mechanism of action focused on Lp(a) particle formation [4].

Statin Therapy and Potential Combination Mechanisms

Statin Pharmacokinetics and Pharmacodynamics

Statins (HMG-CoA reductase inhibitors) represent the foundation of lipid-lowering therapy for cardiovascular risk reduction, with demonstrated efficacy in reducing LDL cholesterol and cardiovascular events across numerous outcome trials. Understanding statin pharmacokinetics is essential when considering combination therapy with this compound, as significant differences exist between individual statins in their metabolic pathways, bioavailability, and potential for drug interactions. Statins are generally categorized as lipophilic (atorvastatin, fluvastatin, lovastatin, pitavastatin, simvastatin) or hydrophilic (pravastatin, rosuvastatin), which influences their hepatic uptake and tissue distribution [8]. Additionally, statins vary significantly in their metabolism via cytochrome P450 enzymes, with simvastatin, lovastatin, and atorvastatin primarily metabolized by CYP3A4, while fluvastatin is metabolized by CYP2C9, and pravastatin undergoes minimal CYP metabolism [9] [8].

The half-life of statins ranges considerably from less than 5 hours for fluvastatin, lovastatin, pravastatin, and simvastatin to longer durations for atorvastatin (14 hours), pitavastatin (12 hours), and rosuvastatin (15-30 hours) [8]. These pharmacokinetic differences influence dosing strategies, with shorter-half-life statins typically administered in the evening to coincide with peak cholesterol synthesis, while longer-half-life statins can be dosed at any time of day. From a combination perspective, this compound's once-daily dosing and extended half-life (70-414 hours) make it compatible with all statin regimens. Importantly, since this compound is not known to significantly inhibit or induce major CYP enzymes, it has low potential for pharmacokinetic interactions with statins, though formal interaction studies are needed to confirm this hypothesis.

Complementary Mechanisms of Action

The combination of this compound with statins offers complementary mechanisms for comprehensive cardiovascular risk reduction by addressing distinct lipid parameters through unrelated pathways. While statins primarily reduce LDL cholesterol through inhibition of HMG-CoA reductase and upregulation of LDL receptors, this compound specifically targets Lp(a) formation without directly interfering with cholesterol synthesis pathways. This mechanistic distinction is particularly important given that statin therapy has been shown to have minimal effects on Lp(a) levels, with some studies even reporting modest increases in Lp(a) during intensive statin treatment [10]. Therefore, adding this compound to statin therapy addresses a significant residual risk factor that persists despite optimal LDL cholesterol reduction.

The multifactorial nature of atherosclerosis provides a strong rationale for combining agents with complementary mechanisms. Statins exert pleiotropic effects including improved endothelial function, reduced vascular inflammation, and plaque stabilization, while elevated Lp(a) contributes to atherosclerosis through distinct processes including delivery of oxidized phospholipids, promotion of monocyte inflammation, and potential thrombogenic effects due to structural similarity to plasminogen. As illustrated in Figure 2, the combination of this compound with statins simultaneously targets multiple pathways in atherosclerotic cardiovascular disease, potentially offering synergistic protection beyond what either approach can achieve alone.

G Complementary Pathways in Cardiovascular Risk Reduction Statin Statin Therapy HMGCR Inhibits HMG-CoA Reductase Statin->HMGCR Pleio Pleiotropic Effects: • Endothelial function • Plaque stabilization • Anti-inflammatory Statin->Pleio This compound This compound LpA Inhibits Lp(a) Formation This compound->LpA ApoB Blocks Apo(a)-ApoB100 Interaction This compound->ApoB LDLR ↑ LDL Receptor Expression LDL ↓ LDL Cholesterol LDLR->LDL HMGCR->LDLR LpA_red ↓ Lipoprotein(a) LpA->LpA_red ApoB->LpA_red CV Comprehensive Cardiovascular Risk Reduction LDL->CV LpA_mech Lp(a)-Specific Effects: • Oxidized phospholipid reduction • Monocyte inflammation↓ • Thrombogenic potential↓ LpA_red->LpA_mech Pleio->CV LpA_mech->CV

Figure 2: Complementary mechanisms of this compound and statins in cardiovascular risk reduction. Statins primarily reduce LDL cholesterol through HMG-CoA reductase inhibition while exerting pleiotropic effects, while this compound specifically inhibits Lp(a) formation, addressing distinct atherosclerotic pathways.

Experimental Protocols for Combination Therapy Assessment

In Vitro Binding and Inhibition Assays

Objective: To evaluate the potential for direct molecular interactions between this compound and various statins, and their combined effects on Lp(a) formation and HMG-CoA reductase activity.

Materials and Reagents:

  • Purified apo(a) and apoB100 proteins or recombinant equivalents
  • This compound reference standard (≥99% purity)
  • Statin reference standards (atorvastatin, rosuvastatin, simvastatin, pravastatin)
  • HMG-CoA reductase assay kit
  • Surface Plasmon Resonance (SPR) biosensor system
  • Cell culture reagents for HepG2 or primary hepatocyte systems

Methodology:

  • Surface Plasmon Resonance Binding Studies:

    • Immobilize apo(a) on SPR sensor chip using standard amine coupling
    • Prepare this compound solutions (0.1-1000 nM) in running buffer
    • Inject statin solutions (0.1-100 μM) alone and in combination with this compound
    • Measure binding kinetics (association/dissociation rates) and affinity constants
    • Analyze data using appropriate binding models to detect competitive, allosteric, or non-interacting binding
  • Cellular Lp(a) Formation Assay:

    • Culture HepG2 cells stably expressing apo(a) or primary human hepatocytes
    • Treat cells with this compound (0.1-1000 nM), statins (0.1-10 μM), or combinations
    • Collect conditioned media at 24-hour intervals for up to 72 hours
    • Quantify Lp(a) levels using validated ELISA or immunoturbidimetric assays
    • Measure cellular cholesterol synthesis using [14C]-acetate incorporation
  • HMG-CoA Reductase Activity Assay:

    • Prepare cell lysates from treated hepatocytes
    • Measure HMG-CoA reductase activity using commercial kit according to manufacturer's instructions
    • Express activity as percentage of control and determine IC50 values for each statin alone and in combination with this compound

Data Analysis: Calculate combination indices using Chou-Talalay method to quantify synergistic, additive, or antagonistic effects. Statistical analysis should include one-way ANOVA with post-hoc testing for multiple comparisons (significance set at p<0.05).

In Vivo Efficacy and Safety Assessment

Objective: To evaluate the pharmacokinetic interactions, efficacy, and safety of this compound in combination with statins in appropriate animal models and design clinical trial approaches.

Animal Model Protocol:

  • Utilize Lp(a) transgenic mice or cynomolgus monkeys (natural high Lp(a) expressers)
  • Design: Randomized, controlled study with 4-week treatment duration
  • Groups: (1) Vehicle control, (2) this compound alone (dose equivalent to human 60 mg), (3) Statin alone (clinically relevant dose), (4) Combination therapy, (5) Positive control (if available)
  • Administration: Oral gavage once daily
  • Endpoints: Lp(a), LDL-C, total cholesterol, triglycerides, liver enzymes (ALT, AST), creatine kinase
  • Pharmacokinetics: Serial blood sampling at predetermined timepoints for trough and peak concentrations of both compounds

Clinical Trial Design:

  • Phase: 2a proof-of-concept combination therapy trial
  • Population: Patients with established ASCVD and elevated Lp(a) (>125 nmol/L) on stable statin therapy
  • Design: Randomized, double-blind, placebo-controlled, parallel-group
  • Intervention: Add-on therapy with this compound (60 mg) or placebo for 12 weeks
  • Primary Endpoint: Percent change in Lp(a) from baseline to week 12
  • Secondary Endpoints: Changes in LDL-C, apoB, non-HDL-C, hs-CRP; proportion achieving Lp(a) <125 nmol/L; safety and tolerability
  • Pharmacokinetic Sampling: Trough concentrations at weeks 4, 8, and 12; population PK modeling

Statistical Considerations: Power calculation based on expected Lp(a) reduction (80% in combination vs. 5% in placebo), requiring approximately 40 patients per group for 90% power at α=0.05. Primary analysis by modified intention-to-treat using mixed models for repeated measures.

Protocol for Biomarker Assessment and Monitoring

Objective: To establish standardized methodologies for comprehensive biomarker assessment in this compound-statin combination studies.

Lp(a) Quantification Methods:

  • Intact Lp(a) Assay:

    • Methodology: Sandwich ELISA using monoclonal antibodies targeting conformational epitopes present only on intact Lp(a)
    • Calibration: WHO-approved reference material
    • Reporting: Molar concentration (nmol/L)
    • Performance: CV <5% for intra-assay precision
  • Apolipoprotein(a) Assay:

    • Methodology: Immunoturbidimetric assay measuring apo(a) component
    • Calibration: Traceable to IFCC reference material
    • Reporting: Mass concentration (mg/dL)
    • Performance: CV <4% for intra-assay precision

Advanced Lipid Characterization:

  • Lipoprotein particle analysis by NMR spectroscopy
  • Oxidized phospholipids content on apoB-containing lipoproteins
  • LDL particle size and density distribution by gradient gel electrophoresis

Safety Monitoring Protocol:

  • Comprehensive metabolic panel (including ALT, AST, creatinine, CK)
  • Renal function assessment (eGFR, urinalysis)
  • Hemostatic parameters (plasminogen activity, fibrinogen, PAI-1)
  • Periodic ophthalmological examination (due to statin association with cataract risk)

Table 2: Recommended Monitoring Schedule for this compound-Statin Combination Studies

Assessment Baseline Week 4 Week 8 Week 12 Safety Follow-up
Lp(a) - intact assay -
Lp(a) - apo(a) assay - -
Standard lipid profile -
Liver function tests
Creatine kinase
Renal function -
Plasminogen activity - - -
Adverse event assessment -

Research Applications and Future Directions

Translational Research Implications

The development of this compound in combination with statins opens several promising translational research avenues that extend beyond conventional lipid management. The residual cardiovascular risk paradigm has highlighted the limitations of LDL-centric approaches, with Lp(a) emerging as a significant modifier of treatment response and clinical outcomes. For researchers, key questions remain regarding the potential pleiotropic benefits of Lp(a) lowering, including effects on calcific aortic valve stenosis, peripheral arterial disease, and overall cardiovascular mortality. The combination of this compound with statins provides a unique tool to dissect the relative contributions of LDL and Lp(a) to these disease processes, potentially informing more personalized therapeutic approaches.

From a drug development perspective, this compound represents a paradigm shift in Lp(a) targeting, demonstrating that small molecules can achieve efficacy comparable to biological approaches like antisense oligonucleotides and RNA interference therapies. The oral administration route offers significant advantages in patient acceptability and adherence, particularly for preventive therapies that may be continued for decades. Furthermore, the distinct mechanism of preventing Lp(a) formation rather than reducing apo(a) synthesis may have unique implications for intrahepatic processes and potential compensatory mechanisms. Research comparing these different Lp(a)-lowering strategies in combination with statins will provide valuable insights into optimal therapeutic approaches for high-risk patients.

Considerations for Special Populations

Combination therapy with this compound and statins warrants special consideration in specific patient populations who may derive particular benefit or require additional monitoring. Patients with familial hypercholesterolemia often have concomitant elevated Lp(a) that contributes to their exceptionally high cardiovascular risk, making them prime candidates for this combination approach. Similarly, patients with progressive cardiovascular disease despite optimal LDL reduction on statin therapy frequently have elevated Lp(a), suggesting a potential role for this compound add-on therapy. Research protocols should specifically include these high-priority populations to generate evidence for targeted therapeutic applications.

Genetic and ethnic considerations represent another important research dimension, as Lp(a) levels are strongly influenced by genetic variants in the LPA gene that vary across populations. Individuals of South Asian and African descent typically have higher Lp(a) levels and may derive particular benefit from Lp(a)-lowering therapies [7]. Additionally, research should explore potential interactions between this compound and pharmacogenomic variants affecting statin metabolism, such as polymorphisms in SLCO1B1 (associated with statin myopathy) and CYP450 enzymes. Understanding these interactions will facilitate personalized dosing strategies and optimize the safety profile of combination therapy across diverse patient populations.

Conclusion

This compound represents a groundbreaking therapeutic approach with significant potential for combination use with statins to address persistent cardiovascular risk associated with elevated Lp(a) levels. The compelling clinical evidence from phase 1 and 2 trials demonstrates dose-dependent Lp(a) reduction up to 85.8% with a favorable safety profile and no significant effects on plasminogen function. The complementary mechanisms of this compound and statins enable simultaneous targeting of distinct atherosclerotic pathways, potentially offering synergistic cardiovascular protection beyond what either approach can achieve alone.

For researchers and drug development professionals, the experimental protocols outlined provide comprehensive methodologies for evaluating this promising combination therapy across in vitro, in vivo, and clinical settings. As this compound advances through later-stage clinical development, key questions regarding long-term outcomes, optimal patient selection, and effects on cardiovascular events will need to be addressed. The ongoing translation of this compound from basic discovery to clinical application exemplifies the potential of targeted molecular therapeutics to address previously untreatable cardiovascular risk factors, potentially ushering in a new era of comprehensive lipid management.

References

Safety and Tolerability Profile in Clinical Trials

Author: Smolecule Technical Support Team. Date: February 2026

The data below summarizes adverse effects observed in the Phase 2 KRAKEN trial after 12 weeks of treatment [1] [2].

Dose Group Incidence of Treatment-Emergent Adverse Events Incidence of Drug-Related AEs Adverse Events Leading to Discontinuation Notable Laboratory Findings
Placebo 14.9% 14.9% 0% - 8.8% (single events across classes) No clinically significant changes
Muvalaplin 10 mg 5.9% 5.9% 0% - 8.8% (single events across classes) No clinically significant changes
This compound 60 mg 14.3% 14.3% 0% - 8.8% (single events across classes) No clinically significant changes
This compound 240 mg 14.7% 14.7% 0% - 8.8% (single events across classes) One transient ALT elevation (10x ULN)

Trial Design Context: The 12-week Phase 2 KRAKEN trial involved 233 high-risk cardiovascular patients with elevated Lp(a) (>175 nmol/L). The study was randomized, double-blind, and placebo-controlled [3] [1].

Frequently Asked Questions for Research and Development

  • What is the most frequent safety finding? The incidence of adverse events (AEs) with this compound was similar to that of placebo. In the Phase 1 trial, reported AEs were mild and included headache, back pain, fatigue, nausea, and diarrhea, which resolved without long-term consequences [4]. No dose-dependent increase in AEs was observed [5].

  • Are there any critical off-target effects to monitor? A key preclinical finding was a rat-specific reduction in plasminogen activity. However, this finding was not observed in cynomolgus monkeys or humans. The Phase 1 and 2 trials confirmed no clinically significant changes in human plasminogen levels or activity [5] [6].

  • What about other lipid parameters? this compound works by selectively inhibiting Lp(a) formation. It has shown no significant effects on LDL-C, HDL-C, total cholesterol, or triglycerides. A dose-dependent reduction in ApoB was observed [7] [2].

  • What are the limitations of current safety data? The primary limitation is the duration of exposure. The longest published data is from the 12-week Phase 2 trial. Larger and longer-term studies are required to fully understand the long-term safety profile [3] [8].

Experimental Protocols for Safety Assessment

For researchers designing non-clinical or clinical studies, here are key methodologies from the trials.

1. Clinical Safety and Pharmacodynamics (Phase 1 Protocol)

  • Objective: Determine safety, tolerability, pharmacokinetics, and pharmacodynamics of single and multiple ascending doses [5].
  • Design: Single-ascending dose (1 mg to 800 mg) in healthy participants. Multiple-ascending dose (30 mg to 800 mg daily for 14 days) in participants with Lp(a) ≥30 mg/dL [5].
  • Safety Measures: Recording of all adverse events, clinical laboratory tests (including liver and renal function), and assessment of plasminogen activity [5].

2. Efficacy and Safety in a High-Risk Population (Phase 2 KRAKEN Protocol)

  • Objective: Evaluate the effect of 12-week daily dosing on Lp(a) levels and safety in high-risk patients [3] [1].
  • Design: Multi-center, randomized, double-blind, placebo-controlled. Doses: 10 mg, 60 mg, 240 mg, and placebo [1].
  • Safety Measures: Monitoring of treatment-emergent AEs, serious AEs, clinical laboratory parameters (including liver enzymes), and vital signs at clinic visits (weeks 1, 2, 4, 8, 12) [3] [1].

Mechanistic and Safety Assessment Workflow

The following diagram illustrates the key pathways and safety considerations for this compound based on current research.

G cluster_pathway Lp(a) Formation Pathway cluster_effects Observed Effects & Safety Checks cluster_desired Primary (Therapeutic) cluster_safety Safety Monitoring (Off-Target) This compound This compound Lp_a_Particle Formed Lp(a) Particle This compound->Lp_a_Particle Inhibits ApoB_Reduction Dose-dependent ApoB Reduction This compound->ApoB_Reduction Secondary Effect Plasminogen Plasminogen Activity This compound->Plasminogen No Impact (Human) Liver Liver Enzymes (e.g., ALT) This compound->Liver Monitor GeneralAEs General AEs (Headache, GI) This compound->GeneralAEs Apo_a Apo(a) (KIV8 Domains) Apo_a->Lp_a_Particle Apo_B100 Apo B-100 (on LDL) Apo_B100->Lp_a_Particle Lp_a_Reduction Reduction in Lp(a) Formation Lp_a_Particle->Lp_a_Reduction

Key Takeaways for Research Professionals

  • Favorable Early Profile: this compound has shown a promising safety and tolerability profile in Phase 1 and 2 trials, with no specific adverse effects requiring management beyond standard clinical monitoring [5] [1] [2].
  • Critical Differentiator: The molecule was designed to selectively inhibit Lp(a) formation without affecting the structurally similar plasminogen, a crucial safety feature confirmed in human trials [5] [6].
  • Research Considerations: Current commercial Lp(a) immunoassays may underestimate this compound's efficacy because they measure both particle-bound and drug-bound apo(a). An intact Lp(a) particle assay is needed for accurate assessment [3] [6].

References

muvalaplin drug interactions profile

Author: Smolecule Technical Support Team. Date: February 2026

Muvalaplin Drug Interaction Profile

The following table consolidates the key findings from clinical studies regarding this compound's potential for interactions.

Aspect Findings from Clinical Trials Source / Trial
Direct Drug-Drug Interactions No specific drug-drug interaction studies reported in the available literature. -
Effect on Other Lipid Parameters No significant changes observed in LDL-C, total cholesterol, HDL-C, triglycerides, or apoB100 levels compared to placebo. Phase 1 Trial [1] [2]
Effect on Thrombotic/Fibrinolytic Pathways No clinically significant changes observed in plasminogen levels or activity. This suggests a low risk of interaction with drugs affecting coagulation. Phase 1 Trial [1] [3]
Effect on Inflammation No change observed in high-sensitivity C-reactive protein (hs-CRP) levels. Phase 2 Trial [4] [3]
Concomitant Medication Use In a Phase 2 trial, nearly all participants were on statins, about half on ezetimibe, and over 80% on antithrombotic agents. This compound was effective and well-tolerated in this context. Phase 2 Trial [3]

Pharmacokinetic and Mechanistic Considerations for Experiments

While direct interaction data is limited, the drug's known mechanism and pharmacokinetic properties provide a framework for experimental planning.

  • Mechanism of Action (MoA): this compound is a first-in-class, oral small-molecule inhibitor that blocks the association between apolipoprotein(a) and apolipoprotein B-100, thereby inhibiting the formation of lipoprotein(a) (Lp(a)) in the liver [1] [3] [5]. Its target is highly specific to the Lp(a) assembly process.
  • Specificity and Off-Target Concerns: A key design goal was to avoid interaction with plasminogen, a protein with high structural homology to apo(a). Clinical data confirms no modulation of plasminogen activity in humans, indicating high specificity and reducing theoretical concerns about interactions with thrombolytic or anticoagulant drugs [1] [3].
  • Pharmacokinetic (PK) Profile: The half-life of this compound increases with dose, ranging from 70 to 414 hours [1] [2]. This suggests the potential for a once-daily dosing regimen and indicates that the drug and its metabolites may be present in the system for an extended period. This long half-life is a critical factor to consider in the design of interaction studies.

Proposed Experimental Pathway for Interaction Studies

For researchers aiming to investigate this compound's drug interaction potential, the following workflow outlines a systematic approach. The diagram below maps the key stages of this experimental process.

start Define Experimental Aim p1 In Silico Screening • Plasminogen pathway • CYP450 enzymes • Transporter proteins start->p1 Hypothesis p2 In Vitro Models • Human hepatocytes • CYP450 inhibition/induction assays • Transporter assays (e.g., P-gp) p1->p2 Predictions p3 In Vivo Co-Administration (this compound + Probe Drug) p2->p3 Positive Signals p4 Clinical Observation (Population PK in trials) • Statins • Ezetimibe • Antithrombotics p3->p4 Controlled Setting end Report & Validate Interaction Profile p4->end Clinical Data

Frequently Asked Questions (FAQs) for Researchers

Q1: Have any drug interactions been observed in ongoing clinical trials with this compound? As of the latest data from the Phase 2 trial published in early 2025, no direct drug interactions have been reported. The drug was effective at lowering Lp(a) in patients who were concurrently taking statins, ezetimibe, and various antithrombotic agents, with no noted tolerability concerns [3].

Q2: Does this compound require therapeutic drug monitoring due to interaction risks? Currently, there is no evidence to suggest that therapeutic drug monitoring is necessary. However, given its long and dose-dependent half-life (70-414 hours) [1], this should be a consideration in the design of long-term safety and interaction studies.

Q3: Are there any known lab assay interferences caused by this compound? Yes, this is an important technical note. Traditional apolipoprotein(a)-based immunoassays may underestimate the efficacy of this compound because they measure both particle-bound and freely circulating apo(a). The drug works by binding to apo(a), which can interfere with these assays. For accurate measurement of Lp(a) levels during this compound treatment, a novel immunoassay that is insensitive to this binding is required [3].

References

Muvalaplin Safety & Plasminogen Activity Monitoring

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes core safety and pharmacodynamic findings related to plasminogen activity from muvalaplin clinical trials.

Aspect Findings from Clinical Trials
Overall Safety & Tolerability No tolerability concerns or clinically significant adverse effects were associated with this compound in Phase 1 and Phase 2 trials. The majority of adverse events were mild, transient, and resolved without ramifications [1] [2].
Effect on Plasminogen Levels & Activity No clinically significant changes in plasminogen levels or activity were observed at any dose in the Phase 1 trial [1] [2] [3]. This lack of effect on plasminogen was a key differentiator in its mechanism [4].

| Lipoprotein(a) [Lp(a)] Reduction | Phase 1 (14 days): Up to 65% maximum placebo-adjusted reduction [1] [2] [4]. Phase 2 (12 weeks): Up to 70.0% reduction (traditional assay) and 85.8% reduction (intact Lp(a) assay) at the 240 mg dose [5] [6]. | | Key Safety Monitoring Assays | • Plasminogen Activity: Chromogenic assay using streptokinase or u-PA for activation [7]. • Plasminogen Antigen Levels: Immunological methods (e.g., ELISA) [7] [8]. • Other Biomarkers: Plasmin-α2-antiplasmin (PAP) complexes, Fibrin Degradation Products (FDPs), and D-dimer [9]. |

Experimental Protocol: Plasminogen Activity Assay

For monitoring plasminogen activity in preclinical or clinical studies, the following chromogenic assay methodology is recommended.

Objective: To functionally assess plasminogen activity in plasma samples to ensure it is not modulated by drug treatment.

Principle: Plasminogen in the test sample is activated to plasmin by streptokinase. The generated plasmin then cleaves a specific synthetic chromogenic substrate (e.g., S-2251), releasing a chromophore (p-nitroaniline, pNA) that can be measured spectrophotometrically. The rate of color change is directly proportional to the plasminogen activity in the sample [7] [8].

Workflow Diagram:

Start Plasma Sample Plasminogen Plasminogen (Inactive) Start->Plasminogen SK Add Streptokinase (Activator) Plasmin Plasmin (Active) SK->Plasmin Plasminogen->SK Substrate Add Chromogenic Substrate (S-2251) Plasmin->Substrate Cleavage Proteolytic Cleavage Substrate->Cleavage pNA Release of p-Nitroaniline (pNA) Cleavage->pNA Measure Measure Absorbance (405-410 nm) pNA->Measure

Key Procedural Steps:

  • Sample Collection and Preparation: Collect plasma samples (e.g., citrate anticoagulated) from subjects pre- and post-drug administration. Centrifuge and aliquot samples for testing [7].
  • Reaction Setup: In a microplate or cuvette, mix the diluted plasma sample with an excess of streptokinase solution. Incubate to allow for complete conversion of plasminogen to plasmin.
  • Chromogenic Reaction: Add the chromogenic substrate to the reaction mixture. The plasmin generated will cleave the substrate.
  • Measurement and Analysis: Continuously monitor the increase in absorbance at 405-410 nm over time. Plasminogen activity in the test samples is determined by comparison to a standard curve prepared with known plasminogen activity standards [7] [8].

Troubleshooting Notes:

  • Interference from FDPs: Elevated Fibrin Degradation Products (FDPs) can artificially stimulate the assay, leading to an overestimation of plasminogen activity. This can be mitigated by adding plasminogen-free human fibrinogen to the samples [7].
  • Sample Stability: Plasminogen is stable in plasma, but repeated freeze-thaw cycles should be avoided.

Frequently Asked Questions (FAQs) for Researchers

Q1: What is the molecular reason this compound does not inhibit plasminogen? this compound is designed to specifically inhibit the interaction between apolipoprotein(a) [apo(a)] kringle domains 7 and 8 and apolipoprotein B100, which is essential for Lp(a) particle formation [1] [2]. Although plasminogen has a similar kringle structure to apo(a), this compound was developed to have a high binding specificity for the unique structure of the apo(a)-apo B100 interface, thereby avoiding interaction with the homologous plasminogen protein [2] [3].

Q2: Beyond basic activity assays, what advanced methods can monitor fibrinolysis safety? For a more comprehensive safety assessment, consider:

  • Plasmin Generation (PG) Assays: These kinetics-based assays directly measure the potential of a sample to generate plasmin, providing a global view of fibrinolytic function. They are useful for detecting hyperfibrinolytic states or subtle imbalances [9].
  • Specific Marker Assays: Measuring complexes like Plasmin-α2-antiplasmin (PAP) provides an in vivo indicator of plasmin generation and its subsequent inhibition [9].

Q3: Were there any dose-dependent effects on plasminogen? According to the published Phase 1 trial results, no clinically significant changes in plasminogen activity or levels were observed across the entire tested dose range, from single doses of 1 mg to 800 mg, and multiple daily doses from 30 mg to 800 mg for 14 days [1] [2]. This indicates a wide therapeutic window concerning plasminogen interaction.

References

Muvalaplin Clinical Trial Safety and Pharmacokinetics Summary

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key findings from clinical trials regarding muvalaplin's safety and behavior in the body.

Trial Phase Key Safety Findings Pharmacokinetic (PK) Data Reported Hepatic Safety Monitoring
Phase 1 [1] [2] No tolerability concerns or clinically significant adverse effects; majority of adverse events were mild and transient [1] [2]. Half-life ranged from 70 to 414 hours, increasing with dose (30 mg to 500 mg) [1] [2]. No clinically significant changes in liver function tests (e.g., ALT, AST) were reported [1] [2].
Phase 2 (KRAKEN) [3] [4] [5] Well tolerated; adverse event rates similar to placebo; one case of transient, asymptomatic ALT elevation >10x ULN at 240 mg dose [6] [3] [4]. Not a primary focus of reported results. The single case of elevated liver enzymes was reported as resolving without intervention [6].

Frequently Asked Questions for Researchers

Q1: Why is there no specific dosing guidance for hepatic impairment? Formal pharmacokinetic studies in patients with clinically defined hepatic impairment (e.g., Child-Pugh Class A, B, or C) are a standard part of drug development but are often conducted after initial efficacy is established in Phase 2 trials. The absence of public data suggests these studies are likely pending or underway.

Q2: What are the key considerations for designing experiments involving hepatic impairment?

  • Mechanism of Metabolism: The specific enzymes involved in this compound's metabolism have not been detailed in the available literature. Identifying these is crucial for anticipating potential interactions and changes in impairment.
  • Protein Binding: The drug's level of plasma protein binding can influence its clearance in liver disease. This data is not currently available.
  • Trial Design: Dedicated hepatic impairment studies compare the drug's pharmacokinetics in impaired patients against matched healthy controls to determine the need for dose adjustment.

Q3: Based on current data, what should be monitored? Despite the lack of specific guidance, the case of elevated ALT in Phase 2 suggests that robust monitoring of standard liver function tests (ALT, AST, ALP, Bilirubin) is essential in any ongoing or future clinical trials.

Proposed Experimental Workflow for Hepatic Impairment Dosing

For research and development purposes, the following workflow outlines the key stages to establish dosing in hepatic impairment.

G A 1. In Vitro Studies B 2. Dedicated Phase I PK Study A->B Identify Metabolizing Enzymes C 3. Data Analysis & Recommendation B->C Compare PK Parameters D 4. Clinical Trial Implementation C->D Update Study Protocol

Recommendations for Troubleshooting and Information Gathering

  • Monitor Clinical Trial Registries: For the most current status of planned or ongoing studies, check registries like ClinicalTrials.gov and search for "this compound." Look for specific protocol titles related to "hepatic impairment" or "pharmacokinetics."
  • Consult Regulatory Documents: If the drug advances towards a New Drug Application (NDA), review the subsequent FDA or EMA assessment reports, which often contain detailed analyses of dedicated hepatic impairment studies.
  • Design Conservative Protocols: In the absence of data, assume that hepatic impairment could alter this compound's exposure. Pre-clinical study designs should include stringent safety monitoring and potentially consider lower starting doses in this population, with dose titration based on tolerance.

References

muvalaplin treatment discontinuation Lp(a) rebound

Author: Smolecule Technical Support Team. Date: February 2026

Post-Discontinuation Pharmacodynamics

Trial Phase Treatment Duration Observation Period After Last Dose Key Findings on Lp(a) After Discontinuation

| Phase 1 [1] [2] | 14 days | Up to 50 days | - Lp(a) reduction persisted at Day 14 (end of treatment).

  • Lowered Lp(a) levels lasted up to 50 days after the final dose.
  • Gradual return to baseline levels; no rebound above baseline observed. | | Phase 2 (KRAKEN) [3] [4] [5] | 12 weeks | Not specified in detail | - The 12-week study focused on efficacy and safety during treatment.
  • Larger, longer-term studies are needed to fully characterize the reversal profile. |

Mechanism and Explanation

Muvalaplin's behavior after discontinuation is consistent with its pharmacokinetics and mechanism of action.

  • Long Half-Life: The drug has a long plasma half-life, measured between 70 and 414 hours (approximately 3 to 17 days) in the Phase 1 study [1]. This means it clears from the body slowly, leading to a gradual wearing-off of its effect rather than an abrupt stop.
  • Unique Mechanism: this compound is a small molecule that inhibits the formation of Lp(a) by blocking the binding between apolipoprotein(a) and apolipoprotein B-100 in the liver [3] [6] [2]. It does not accelerate the clearance of existing Lp(a) particles from the bloodstream. Once administration stops, the formation of new Lp(a) particles slowly resumes at the patient's genetically determined rate, explaining the gradual return to baseline [5].

This mechanism is distinct from that of other drug classes and explains the absence of a rebound effect. The following diagram illustrates this compound's mechanism of action and the consequence of its discontinuation.

G cluster_hepatocyte Hepatocyte cluster_bloodstream Bloodstream ApoB ApoB-100 Protein Lp_a_Formation Lp(a) Particle Formation ApoB->Lp_a_Formation ApoA Apo(a) Protein ApoA->Lp_a_Formation Lp_a_Baseline Steady-State Lp(a) Level Lp_a_Formation->Lp_a_Baseline  Continuous Production Lp_a_Reduced Reduced Lp(a) Level Muvalaplin_On This compound Present Space1 Muvalaplin_On->Space1 Muvalaplin_Off This compound Withdrawn Space2 Muvalaplin_Off->Space2 Space1->Lp_a_Formation  Inhibits Space1->Lp_a_Reduced  Leads to Space2->Lp_a_Formation  Inhibition Ceases Space2->Lp_a_Baseline  Gradual Return to Baseline

Experimental Protocol for Assessing Reversal

To systematically evaluate the reversal of this compound's effects in a preclinical or clinical setting, you can adapt the following protocol based on the Phase 1 trial design [1].

Objective: To characterize the pharmacokinetic (PK) and pharmacodynamic (PD) profile of Lp(a) after the last dose of this compound.

1. Dosing Phase:

  • Intervention: Administer this compound daily for a set period (e.g., 14 days).
  • Monitoring: Measure plasma this compound concentrations and Lp(a) levels at baseline and regularly during treatment to establish the steady-state drug level and maximum Lp(a) reduction.

2. Discontinuation & Washout Phase:

  • Intervention: Cease this compound administration.
  • Blood Sampling Schedule: Collect blood samples at frequent intervals initially, then space out the sampling over a longer period. A proposed schedule based on trial data is:
    • Days 1-7: Sample daily or every other day.
    • Weeks 2-4: Sample twice weekly.
    • Weeks 5-8: Sample weekly until Lp(a) levels return to approximately 80-90% of baseline.
  • Key Measurements:
    • PK Analysis: Plasma concentration of this compound.
    • PD Analysis: Lp(a) levels (using both traditional and intact particle assays).

3. Data Analysis:

  • Calculate the half-life of this compound from the elimination phase of the PK profile.
  • Plot Lp(a) levels against time and this compound concentration to model the effect compartment and establish the rate of Lp(a) return to baseline.

Key Considerations for Researchers

  • No Rebound Confirmed: Current data does not indicate a concerning rebound effect for this compound [1] [2].
  • Critical Unknown: It remains unknown whether reducing Lp(a) levels with this compound translates to a lower risk of heart attacks and strokes. This is the goal of future Phase 3 outcome trials [3] [6] [5].
  • Clinical Relevance: The long half-life and gradual reversal could be clinically beneficial, potentially offering a buffer against missed doses. However, it also means that in case of an adverse event, the drug's effect may persist for a considerable time [1].

References

Muvalaplin Dosing & Efficacy in Phase 2 KRAKEN Trial

Author: Smolecule Technical Support Team. Date: February 2026

Daily Dose Reduction (Intact Lp(a) Assay) Reduction (Traditional apo(a) Assay) Participants Achieving Lp(a) <125 nmol/L (Intact Assay) apoB Reduction
10 mg 47.6% [1] [2] 40.4% [1] [2] 64.2% [2] 8.9% [1] [2]
60 mg 81.7% [1] [2] 70.0% [1] [2] 95.9% [2] 13.1% [1] [2]
240 mg 85.8% [1] [2] 68.9% [1] [2] 96.7% [2] 16.1% [1] [2]

Experimental Protocol & Key Details

For researchers designing related experiments, here are the core methodologies and findings from the pivotal KRAKEN trial.

  • Trial Design: The KRAKEN trial (NCT05563246) was a Phase 2, randomized, double-blind, placebo-controlled study conducted at 43 sites globally [1] [3].
  • Participant Profile: The trial enrolled 233 adults with a median age of 66 years who had elevated Lp(a) (≥175 nmol/L) and were at high cardiovascular risk (established ASCVD, diabetes, or familial hypercholesterolemia) [1] [4].
  • Intervention & Duration: Participants were randomized to receive either a placebo or one of three oral doses of muvalaplin (10 mg, 60 mg, or 240 mg) once daily for 12 weeks [1] [3].
  • Primary Endpoint Measurement: The primary endpoint was the placebo-adjusted percentage change from baseline in Lp(a) molar concentration at Week 12. This was measured using two different assays [1]:
    • A novel intact Lp(a) particle immunoassay.
    • A traditional apolipoprotein(a)-based assay. The intact assay is considered to more accurately reflect the true reduction in Lp(a) particles, as the traditional assay can be affected by the drug's mechanism of action [5].
  • Safety Findings: this compound was reported to be safe and well-tolerated at all doses. The incidence of treatment-emergent adverse events was similar between the this compound and placebo groups, with no significant safety concerns identified [1] [2] [3].

Mechanism of Action

The following diagram illustrates the unique mechanism by which this compound inhibits Lp(a) formation, which is distinct from other RNA-based therapies in development.

G ApoA Apolipoprotein(a) (apo(a)) LpParticle Lipoprotein(a) (Lp(a)) Particle ApoA->LpParticle  Bonding ApoB Apolipoprotein B100 (apoB) ApoB->LpParticle  Bonding This compound This compound (Oral) Inhibition Inhibition of Lp(a) Formation This compound->Inhibition Inhibition->LpParticle  Prevents

This compound is a first-in-class, oral small molecule that inhibits the formation of Lp(a) by blocking the initial interaction between apolipoprotein(a) (apo(a)) and apolipoprotein B100 (apoB) on LDL-like particles [6] [4] [2]. This prevents the assembly of the mature Lp(a) particle in the liver. Notably, it is designed to be highly selective and does not significantly interact with the structurally similar protein plasminogen, which is crucial for avoiding effects on the fibrinolytic system (blood clotting) [6] [7].

Research Considerations

  • Optimal Dose Selection: The 60 mg dose appears to offer the best balance of high efficacy (over 80% reduction) and lower systemic exposure, making it a strong candidate for future long-term and outcomes trials [1] [2].
  • Assay Dependency: Be aware that the reported magnitude of Lp(a) reduction is highly dependent on the assay used. The novel intact Lp(a) assay shows greater reductions, as it is not confounded by free apo(a) in the presence of the drug [1] [5].
  • Future Research: The critical MOVE-Lp(a) Phase 3 trial is now required and eagerly awaited to determine if the substantial Lp(a) lowering achieved with this compound translates into a reduction in major adverse cardiovascular events (MACE) [8] [9].

References

Laboratory Monitoring Parameters for Muvalaplin

Author: Smolecule Technical Support Team. Date: February 2026

Monitoring Category Specific Parameter Purpose & Details

| Primary Efficacy Biomarker | Lipoprotein(a) [Lp(a)] | Assess drug efficacy [1] [2]. Measured as molar concentration. Two assay types were used: • Intact Lp(a) assay: More accurately reflects reduction in fully formed Lp(a) particles [1] [3]. • Traditional apo(a)-based assay: Measures total apolipoprotein(a); may underestimate efficacy as it detects both bound and unbound apo(a) [1] [4]. | | Secondary Efficacy Biomarkers | Apolipoprotein B (ApoB) | Track additional lipid changes. Dose-dependent reductions observed [1] [5]. | | | High-sensitivity C-reactive protein (hs-CRP) | Monitor systemic inflammation; no significant changes were noted [1] [5]. | | Safety & Off-Target Monitoring | Plasminogen Levels and Activity | Critical safety check. Muvalaplin is designed to inhibit Lp(a) without affecting the structurally similar plasminogen, a key protein in blood clotting [6] [7] [4]. | | | Standard Clinical Safety Labs | Includes liver function tests (e.g., ALT), renal function, and other routine hematology and chemistry panels [6] [8]. | | | Adverse Event Monitoring | Track all treatment-emergent adverse events [1] [3]. |

Experimental Protocol Overview

The standard clinical protocol from the phase 2 KRAKEN trial involved:

  • Participants: Adults at high cardiovascular risk with elevated Lp(a) (≥175 nmol/L) [1] [2].
  • Dosing: Once-daily oral administration for 12 weeks [1].
  • Blood Sampling: Lp(a) levels were measured at baseline and after 12 weeks of treatment to determine the primary efficacy endpoint [1]. Other parameters were tracked throughout the study.

The following diagram illustrates the laboratory monitoring workflow for a clinical trial of this compound:

Key Findings from Clinical Data

  • Efficacy: this compound produced dose-dependent, significant reductions in Lp(a) between 40.4% and 85.8%, depending on the dose and assay used [1] [3].
  • Safety: The drug was well-tolerated. No significant changes in plasminogen activity were observed, and adverse event rates were similar to the placebo group [1] [4] [3].

Important Considerations for Researchers

  • Assay Selection is Critical: The choice of Lp(a) assay significantly impacts the reported efficacy. The intact Lp(a) assay is considered more accurate for assessing this compound's effect [4].
  • Research Use Only: this compound is still an investigational drug and is not approved for commercial use. The information here is for research and development purposes [9] [3].

References

Mechanism of Action and Experimental Overview

Author: Smolecule Technical Support Team. Date: February 2026

Muvalaplin works by selectively inhibiting the binding of apolipoprotein(a) [apo(a)] to apolipoprotein B-100 [apo B100] on LDL-like particles, which prevents the formation of Lipoprotein(a) [Lp(a)] in the liver [1] [2]. Crucially, it is designed to avoid interaction with the homologous protein plasminogen, a key safety consideration [1].

The diagram below illustrates this molecular mechanism and the logical flow of experimental phases from basic research to clinical trials.

G cluster_molecular Molecular Mechanism of this compound cluster_research Experimental & Clinical Research Pathway ApoA Apolipoprotein(a) (apo(a)) LpA_Formation Lp(a) Formation Inhibition ApoA->LpA_Formation Binds to ApoB Apolipoprotein B-100 (apo B100) ApoB->LpA_Formation Binds to LpAParticle Lipoprotein(a) [Lp(a)] Particle LpA_Formation->LpAParticle Forms This compound This compound This compound->LpA_Formation Inhibits BasicR Basic Research: Mechanism Elucidation Phase1 Phase 1 Trial Safety & Tolerability BasicR->Phase1 Leads to Phase2 Phase 2 Trial (KRAKEN) Dosing & Efficacy Phase1->Phase2 Informs FutureR Future Research: Outcomes Trials Phase2->FutureR Guides

Summary of Clinical Trial Evidence

The clinical development of this compound has progressed through Phase 1 and Phase 2 trials, demonstrating consistent efficacy in reducing Lp(a) levels.

Trial Phase Key Efficacy Findings (Lp(a) Reduction) Dosing & Duration Reported Safety Profile

| Phase 1 [1] [2] [3] | Placebo-adjusted reduction of 63% to 65% after 14 days. 93% of participants achieved Lp(a) < 50 mg/dL. | Single ascending dose (1-800 mg) and multiple ascending doses (30-800 mg daily for 14 days). | No tolerability concerns or clinically significant adverse effects. No changes in plasminogen activity. | | Phase 2 (KRAKEN) [4] [5] | Placebo-adjusted reduction of ~70% (standard assay) to ~86% (intact particle assay) after 12 weeks at 240 mg/day. | 10 mg, 60 mg, or 240 mg daily for 12 weeks. | Favorable; adverse event rates similar to placebo across all dose groups. |

Frequently Asked Questions for Researchers

Q1: What is the clinical significance of the different Lp(a) reduction percentages reported in the Phase 2 KRAKEN trial? The difference stems from the two types of blood assays used [4]. The standard assay detects Lp(a) components and may underestimate efficacy, showing ~70% reduction. The novel intact particle assay is more specific and showed up to ~86% reduction. This is crucial for accurately quantifying the drug's effect in experimental models.

Q2: How does this compound's mechanism differ from other Lp(a)-lowering therapies in development? this compound is a small molecule that inhibits Lp(a) assembly in the liver [5]. In contrast, other advanced therapies (e.g., pelacarsen, olpasiran) are antisense oligonucleotides (ASOs) or small interfering RNAs (siRNAs) that work by degrading the mRNA for apo(a), thereby reducing its synthesis [6]. This compound's oral administration is a key differentiator from most injectable RNA-based therapies.

Q3: Based on current evidence, what are the primary safety considerations for this compound in ongoing research? Initial trials indicate a favorable profile [1] [5]. The key preclinical consideration was its selectivity for the apo(a)-apo B100 interaction over the structurally similar protein plasminogen, which is critical for fibrinolysis. No clinically significant modulation of plasminogen levels or activity was observed in early trials, but longer-term monitoring in larger populations is ongoing [1] [2].

Q4: What are the critical next steps in validating this compound? The most significant step will be the initiation of large-scale, long-term cardiovascular outcomes trials (CVOTs). These studies are necessary to confirm that the substantial Lp(a) lowering demonstrated in Phase 1 and 2 trials translates into a reduced risk of major adverse cardiovascular events (MACE) such as heart attack and stroke [6].

Troubleshooting Common Experimental & Research Scenarios

Scenario: Inconsistent Lp(a) level measurements in preclinical or clinical samples.

  • Potential Cause: Use of different Lp(a) assays, as highlighted by the KRAKEN trial results [4].
  • Recommendation: Standardize the assay type used across study sites and timepoints. Clearly report which assay was used (standard vs. intact particle) when publishing data, as values are not directly interchangeable.

Scenario: Planning a long-term animal study to assess off-target effects.

  • Background: this compound was designed to avoid interaction with plasminogen [1].
  • Recommendation: Beyond standard toxicology, include specific functional assays for fibrinolysis and wound healing in your study design to proactively investigate any potential impact on this homologous system.

Scenario: Determining the appropriate dose range for a new preclinical investigation.

  • Background: Clinical data shows that doses of 100 mg and above produced near-maximal Lp(a) lowering in the Phase 1 trial, with similar efficacy between 60 mg and 240 mg in Phase 2 [1] [5].
  • Recommendation: These clinical efficacious doses (e.g., 60-100 mg daily) and the associated plasma concentrations provide a critical reference point for calculating and justifying the dose ranges used in animal models.

References

Summary of Clinical Trial Data for Muvalaplin

Author: Smolecule Technical Support Team. Date: February 2026

Trial Phase Study Population Key Efficacy Findings (Lp(a) Reduction) Key Safety Findings Citation
Phase 1 (2023) 114 healthy participants [1] [2] Up to 65% reduction after 14 days of daily dosing [1] [2] No tolerability concerns or clinically significant adverse effects [1] [2] JAMA
Phase 2 (2024) 166 high cardiovascular risk patients [3] [4] Up to 85.8% (intact assay) after 12 weeks of daily dosing [3] [4] Well-tolerated; adverse events similar to placebo [3] [4] Eli Lilly Press Release

Muvalaplin Mechanism of Action and Experimental Context

Since resistance mechanisms are unknown, understanding how this compound works is the first step for researchers to design investigations.

  • Mechanism: this compound is a small molecule that inhibits the formation of Lipoprotein(a) [Lp(a)] in the liver. It does this by binding to apolipoprotein(a) [apo(a)] and blocking its initial non-covalent interaction with apolipoprotein B-100 (apoB-100), preventing the formation of a mature Lp(a) particle [1] [2].
  • Key Differentiator: It is designed to be selective for apo(a) and avoid interfering with the structurally similar protein plasminogen, a critical component of the blood clot-dissolving system [1] [3]. Clinical trials to date have shown no significant changes in plasminogen levels or activity [1] [3].

The diagram below illustrates this targeted mechanism.

G A Hepatocyte B Apolipoprotein(a) (apo(a)) A->B C Apolipoprotein B-100 (apoB-100) A->C D Lp(a) Particle Formation B->D Interaction C->D E Mature Lp(a) Particle D->E F This compound F->D Blocks

Proposed Framework for Investigating Potential Resistance

For researchers planning experiments, here are potential avenues to explore based on established resistance paradigms for other therapies.

Investigate Target-Based Mechanisms

This involves exploring changes in the drug's target, apo(a), that could reduce this compound's effect.

  • Hypothesis: Mutations in the specific KIV8 domain of apo(a) where this compound binds could prevent the drug from effectively inhibiting the apo(a)-apoB-100 interaction.
  • Experimental Approach:
    • Sequencing: Perform genetic sequencing of the LPA gene (which encodes apo(a)) in cell models that develop resistance or in non-responding patient samples, focusing on the KIV8 domain.
    • Binding Assays: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the binding affinity between mutated apo(a) proteins and this compound.
Investigate Off-Target & Compensatory Pathways

This area examines whether the body finds alternative ways to produce Lp(a) or if other systems are affected.

  • Hypothesis: Long-term suppression of Lp(a) formation could upregulate alternative pathways for its assembly or stability. A major consideration is whether prolonged, high-dose treatment eventually impacts the plasminogen system.
  • Experimental Approach:
    • Proteomic Analysis: Use mass spectrometry to analyze changes in the hepatocyte secretome under long-term this compound pressure to identify differentially expressed proteins.
    • Functional Plasminogen Assays: In long-term in vitro and in vivo studies, rigorously monitor plasminogen activation kinetics and fibrin clot lysis times to rule out any slow-developing off-target effects [3].

Experimental Workflow for Resistance Studies

A generalized protocol for generating and studying resistance in pre-clinical models is outlined below.

G Start 1. Establish Model System A 2. Generate Resistant Models Start->A Use human hepatocyte cell lines expressing high levels of Lp(a) B 3. Validate & Characterize A->B Chronic, escalating doses of this compound over months C 4. Mechanistic Investigation B->C Confirm sustained reduction in Lp(a) secretion is lost D 5. Identify Resistance Mechanism C->D Proceed to proposed frameworks (Target, Off-Target, etc.)

Frequently Asked Questions (FAQs)

Q1: Are there any known biomarkers for this compound resistance? A1: No biomarkers of resistance have been identified. Potential candidates for investigation include genetic variants in the LPA gene or changes in the ratio of free apo(a) to intact Lp(a) in plasma.

Q2: How should researchers handle Lp(a) measurement during this compound studies? A2: It is crucial to select the appropriate assay. Standard commercial immunoassays that measure total apo(a) may underestimate this compound's efficacy because they detect both particle-bound and drug-bound free apo(a). Intact Lp(a) assays are recommended for accurate pharmacodynamic assessment [3].

Q3: Is cross-resistance with other Lp(a)-lowering therapies like olpasiran or pelacarsen a concern? A3: This is unknown but theoretically less likely due to different mechanisms of action. This compound inhibits protein-protein interaction, while olpasiran (siRNA) and pelacarsen (antisense oligonucleotide) reduce the synthesis of apo(a) at the mRNA level [5]. Resistance to one modality may not confer resistance to another.

References

Muvalaplin vs Placebo: Lp(a) Lowering Efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Trial Phase Dose Regimen Placebo-Adjusted Lp(a) Reduction Key Findings

| Phase 1 [1] [2] | 30-800 mg daily for 14 days | Up to 65% | - Lp(a) reduction within 24 hours.

  • 93% of participants achieved Lp(a) < 50 mg/dL.
  • No clinically significant safety concerns. | | Phase 2 (KRAKEN) [3] [4] [5] | 10 mg daily for 12 weeks | 47.6% (95% CI, 35.1-57.7) | - Efficacy was dose-dependent. | | Phase 2 (KRAKEN) [3] [4] [5] | 60 mg daily for 12 weeks | 81.7% (95% CI, 78.1-84.6) | - Robust lowering at higher doses. | | Phase 2 (KRAKEN) [3] [4] [5] | 240 mg daily for 12 weeks | 85.8% (95% CI, 83.1-88.0) | - Highest tested dose showed maximal efficacy. |

Detailed Experimental Protocols

The efficacy data in the table above are derived from rigorously designed clinical trials. Here are their detailed methodologies:

  • Phase 1 Trial (NCT04472676) [1] [2]

    • Design: Randomized, double-blind, placebo-controlled, single and multiple ascending dose study.
    • Participants: 114 healthy adults (55 in single-dose, 59 in multiple-dose groups). For the multiple-dose phase, participants had Lp(a) levels ≥30 mg/dL.
    • Intervention: Single doses (1-800 mg) or multiple daily doses (30-800 mg) of muvalaplin for 14 days versus placebo.
    • Primary Outcomes: Safety, tolerability, pharmacokinetics, and pharmacodynamic effects on Lp(a).
  • Phase 2 KRAKEN Trial (NCT05563246) [3] [4] [5]

    • Design: Randomized, double-blind, placebo-controlled trial.
    • Participants: 233 adults with elevated Lp(a) (≥175 nmol/L) and high cardiovascular risk (history of ASCVD, diabetes, or familial hypercholesterolemia).
    • Intervention: Oral this compound (10 mg, 60 mg, or 240 mg) or placebo once daily for 12 weeks.
    • Primary Endpoint: Placebo-adjusted percentage change in Lp(a) molar concentration from baseline to 12 weeks.
    • Lp(a) Measurement: Efficacy was assessed using two different assays: an intact Lp(a) assay (primary) and an apolipoprotein(a)-based assay.

Mechanism of Action and Experimental Workflow

This compound works through a unique mechanism distinct from other investigational Lp(a)-lowering therapies, which are primarily injectable RNA-targeted agents [6] [7]. The following diagram illustrates its mechanism and the clinical trial validation workflow.

G cluster_mechanism Mechanism of Action of this compound cluster_trial Clinical Trial Validation Workflow LpA_Assembly Lp(a) Assembly in Liver: Apo(a) binds to Apo B100 on LDL particle Inhibition Inhibits Non-covalent Interaction Between Apo(a) and Apo B100 LpA_Assembly->Inhibition This compound This compound (Oral Small Molecule) This compound->Inhibition Result Prevents Lp(a) Particle Formation Inhibition->Result Phase1 Phase 1 Trial Healthy Participants & Elevated Lp(a) Result->Phase1 Phase2 Phase 2 KRAKEN Trial High CV Risk, Elevated Lp(a) Phase1->Phase2 PrimaryEndpoint Primary Endpoint: % Change in Lp(a) at 12 Weeks Phase2->PrimaryEndpoint Outcome Result: Significant, Dose-Dependent Reduction in Lp(a) vs. Placebo PrimaryEndpoint->Outcome

The diagram illustrates this compound's two key aspects:

  • Mechanism: It specifically blocks the site where apo(a) and apo B100 bind in the liver, preventing the formation of the complete Lp(a) particle [1] [2].
  • Validation: Its efficacy was systematically proven through phase 1 and phase 2 (KRAKEN) clinical trials, which established a dose-dependent Lp(a) reduction in high-risk patients [3] [4] [5].

Interpretation and Future Directions

The data clearly establish this compound as an effective oral agent for lowering Lp(a). Key implications include:

  • Significant Efficacy: this compound produces substantial, dose-dependent Lp(a) reductions up to 85.8%, addressing a major unmet need in cardiovascular risk management [3] [5].
  • Oral Administration: Its oral formulation offers a potential advantage in convenience and accessibility compared to injectable RNA-based therapies currently in development [6] [8].
  • Safety Profile: The therapy was well-tolerated in trials, with adverse event rates similar to placebo [4] [5].
  • Unanswered Questions: While efficacy is clear, large-scale cardiovascular outcomes trials are needed to confirm whether these substantial Lp(a) reductions translate into a reduced risk of heart attacks and strokes [6] [7].

References

Muvalaplin vs. Injectable Lp(a) Therapies at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics of muvalaplin and other prominent investigational Lp(a)-lowering therapies.

Therapy Mechanism of Action Route of Administration Reported Lp(a) Reduction (Phase 2 Trials) Dosing Frequency

| This compound (Eli Lilly) | Oral small molecule inhibitor of Lp(a) assembly [1] [2] | Oral | Up to 65% (Phase 1, 14 days) [1] [3] Up to 70-85.5% (Phase 2, 12 weeks) [4] [5] | Daily [5] | | Pelacarsen (Novartis/Ionis) | Antisense oligonucleotide (ASO) | Subcutaneous injection | ~80% [6] | Monthly (investigational) [6] | | Olpasiran (Amgen) | Small interfering RNA (siRNA) | Subcutaneous injection | >95% [6] | Every 12 weeks or longer [6] | | Lepodisiran (Eli Lilly) | Small interfering RNA (siRNA) | Subcutaneous injection | >90% [6] | Single dose showed >90% reduction at 180 days [6] | | Zerlasiran (Silence Therapeutics) | Small interfering RNA (siRNA) | Subcutaneous injection | ~80-85% [7] [6] | Every 16-24 weeks (investigational) [6] |

Mechanisms of Action and Experimental Data

Mechanism of Action Pathways

This compound and injectable RNA therapies work through fundamentally different biological pathways to reduce Lp(a).

Key Clinical Trial Designs and Protocols

The data in the comparison table is derived from rigorous clinical trials. Here are the methodologies for the key studies cited:

  • This compound (Phase 1 - Single Ascending Dose [SAD] & Multiple Ascending Dose [MAD]) [1] [3]

    • Design: Randomized, double-blind, placebo-controlled, Phase 1 study.
    • Participants: 114 healthy adults (55 in SAD, 59 in MAD). MAD participants had Lp(a) ≥30 mg/dL.
    • Intervention:
      • SAD: Single doses from 1 mg to 800 mg or placebo.
      • MAD: Daily doses from 30 mg to 800 mg or placebo for 14 days.
    • Primary Outcomes: Safety, tolerability, pharmacokinetics.
    • Exploratory Pharmacodynamics: Lp(a) plasma levels.
  • This compound (Phase 2 - KRAKEN) [5] [8]

    • Design: Randomized, double-blind, placebo-controlled, Phase 2 trial.
    • Participants: 233 adults with high cardiovascular risk and elevated Lp(a) (≥175 nmol/L).
    • Intervention: this compound (10 mg, 60 mg, or 240 mg) or placebo, taken daily for 12 weeks.
    • Primary Outcome: Percent change in Lp(a) concentration from baseline to 12 weeks.
  • Olpasiran (Phase 2 - OCEAN(a)-DOSE) [6]

    • Design: Randomized, double-blind, placebo-controlled, Phase 2 trial.
    • Participants: 281 patients with established atherosclerotic cardiovascular disease (ASCVD).
    • Intervention: Olpasiran (doses from 9 mg to 225 mg) or placebo, administered subcutaneously every 12 weeks.
    • Primary Outcome: Percent change in Lp(a) concentration from baseline.

Key Differentiators for Researchers

Based on the available data, here are the critical factors to consider when evaluating these therapeutic strategies:

  • Efficacy Profile: Injectable siRNA therapies currently demonstrate the highest efficacy in terms of peak Lp(a) reduction (>90-95%) [6]. This compound shows robust efficacy (up to 65-85.5%) [4] [1] [5], which may be sufficient for many patients, but the injectables might be preferred for cases requiring maximal Lp(a) knockdown.

  • Dosing Frequency & Convenience: This is the primary trade-off. This compound offers the advantage of an oral, daily pill, which may improve patient adherence and accessibility [2]. The injectable RNA therapies offer extended dosing intervals ranging from monthly to every six months, which can reduce the treatment burden and improve convenience for patients who prefer infrequent injections [6].

  • Mechanistic & Safety Nuances: this compound inhibits the extracellular assembly of Lp(a), avoiding direct interference with RNA in the liver [1]. The RNA therapies directly target and degrade LPA mRNA in hepatocytes, leading to a more sustained reduction but representing a different pharmacological class [6]. Early-phase trials for all these therapies have not raised major safety concerns, but larger Phase 3 outcome trials are ongoing to fully establish their long-term safety profiles [4] [6].

Future Outlook and Ongoing Research

The ultimate validation for these therapies will come from large-scale cardiovascular outcomes trials. The following diagram illustrates the ongoing late-stage clinical development landscape.

G Selected Phase 3 Cardiovascular Outcomes Trials Lpahorizon Lp(a)HORIZON Pelacarsen (ASO) N > 8,000 Est. Completion: 2026 OlpasiranP3 Olpasiran (siRNA) Est. Completion: 2027-2028 Accclaim ACCLAIM-Lp(a) Lepodisiran (siRNA) Est. Completion: 2029 Move MOVE-Lp(a) This compound (Oral) Phase 3 initiated

These trials are designed to answer the critical question of whether specifically lowering Lp(a) levels leads to a reduction in major adverse cardiovascular events [4] [6]. The results will ultimately determine the clinical utility and placement of these novel agents in the therapeutic arsenal.

References

muvalaplin effect on apoB levels vs other therapies

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Efficacy of Lp(a)-Lowering Therapies

Therapy Name Mechanism of Action Lp(a) Reduction (from baseline) ApoB Reduction (from baseline) Key Trial & Phase
Muvalaplin Oral small molecule inhibitor; blocks apo(a) binding to apoB [1] [2] Up to 70-85.8% [3] [4] [5] Up to 16.1% [4] [5] KRAKEN (Phase 2)
Zerlasiran siRNA; reduces liver's production of apo(a) [1] Up to 85.6% (time-averaged) [1] 10% to 15% [1] ALPACAR-360 (Phase 2)
Olpasiran siRNA; prevents assembly of Lp(a) in the liver [6] >95% at 36 weeks [6] Data not prominently reported in results OCEAN(a)-DOSE (Phase 2)
Pelacarsen Antisense oligonucleotide (ASO); inhibits apo(a) production in the liver [7] [2] N/A (Outcomes trial pending) N/A Lp(a)HORIZON (Phase 3)

Mechanisms of Action and Experimental Protocols

The different approaches to lowering Lp(a) directly influence whether a therapy also affects apoB levels.

  • This compound's Unique Mechanism: this compound is a first-in-class oral small molecule. It works inside the liver cell by disrupting the binding between apolipoprotein(a) [apo(a)] and apolipoprotein B-100 (apoB) on an LDL-like particle, thereby preventing the formation of the complete Lp(a) particle itself [1] [2]. This interference with the assembly process is likely the reason for its concurrent, moderate reduction in apoB.

  • siRNA/ASO Mechanisms (Zerlasiran, Olpasiran, Pelacarsen): These injectable biologic therapies (siRNAs and ASOs) function by targeting the messenger RNA (mRNA) that carries the genetic code for apolipoprotein(a). By silencing this gene expression, they reduce the liver's production of the apo(a) protein subunit [1] [6]. Since they do not directly target apoB production, their effect on apoB is minimal, as seen with Zerlasiran.

G Liver Liver Cell DNA DNA mRNA apo(a) mRNA DNA->mRNA Transcription Protein apo(a) Protein mRNA->Protein Translation LpA_Formation Lp(a) Particle Formation Protein->LpA_Formation LpA Mature Lp(a) LpA_Formation->LpA ApoB ApoB-100 Particle ApoB->LpA_Formation This compound This compound (Oral) This compound->LpA_Formation Inhibits siRNA siRNA/ASO (Injectable) siRNA->mRNA Inhibits

Key Experimental Data and Trial Designs

The quantitative data comes from rigorous, randomized, and placebo-controlled clinical trials.

  • KRAKEN Trial (this compound, Phase 2)

    • Methodology: A 12-week, randomized, double-blind, placebo-controlled trial involving 233 high cardiovascular risk adults with elevated Lp(a) (≥175 nmol/L). Participants received daily oral doses of this compound (10 mg, 60 mg, or 240 mg) or a placebo [1] [7].
    • Measurements: Lp(a) was measured using both a traditional apo(a) assay and a novel "intact" Lp(a) assay. ApoB levels were also tracked. The primary endpoint was the percent change in Lp(a) from baseline to week 12 [1] [4].
    • ApoB Findings: The study reported placebo-adjusted reductions in apoB of 8.9% (10 mg), 13.1% (60 mg), and 16.1% (240 mg) [4] [5].
  • ALPACAR-360 Trial (Zerlasiran, Phase 2)

    • Methodology: A randomized, placebo-controlled trial with 178 participants with ASCVD and elevated Lp(a). Patients received subcutaneous zerlasiran at different doses and intervals or a placebo over 36 weeks [1].
    • Findings: The trial reported a placebo-adjusted reduction in apoB of 10% to 15% across the various dosing regimens [1].

Key Insights for Researchers

  • Dual Benefit vs. Specificity: this compound offers a dual-lipid benefit by significantly lowering both Lp(a) and apoB. This could be advantageous for patients with mixed dyslipidemias. In contrast, siRNA therapies like Zerlasiran and Olpasiran offer a highly specific approach to Lp(a) reduction, which is valuable for isolating the specific cardiovascular risk contribution of Lp(a) in clinical outcomes trials [1].
  • The Route of Administration: As the first oral agent in development for Lp(a) lowering, this compound could potentially improve patient adherence and accessibility compared to injectable alternatives (siRNAs and ASOs), which may require administration every few months [1] [7].
  • Pending Outcomes Data: The critical question of whether reducing Lp(a) translates to a lower risk of cardiovascular events (like heart attack and stroke) remains unanswered for all these therapies. Large-scale Phase 3 cardiovascular outcomes trials are underway for pelacarsen, olpasiran, and lepodisiran (another siRNA from Lilly), with results expected from 2025 onward [3] [1]. The outcomes trial for this compound, named MOVE-Lp(a), is also in the planning stages [3].

References

muvalaplin long-term efficacy other Lp(a) lowering drugs

Author: Smolecule Technical Support Team. Date: February 2026

Muvalaplin vs. Other Lp(a)-Lowering Drugs

The table below summarizes the key characteristics of leading drugs in development for lowering Lipoprotein(a).

Drug Name Mechanism of Action Route of Administration Reported Lp(a) Reduction (Trial Phase) Key Trial Data Development Status (as of late 2024/2025)

| This compound [1] [2] [3] | Oral small molecule inhibitor; blocks apo(a)-apo B100 interaction [2]. | Oral (pill) | • Phase 1: 63-65% [2]. • Phase 2: Up to 70% (traditional assay) and 85.5% (intact assay) [1] [3]. | • KRAKEN phase 2: 12-week study in high-risk patients [1] [3]. • Half-life: 70 to 414 hours [2]. | Phase 3 (MOVE-Lp(a) outcomes trial underway) [1]. | | Pelacarsen [4] [5] | Antisense oligonucleotide (ASO); reduces liver production of apo(a) [5]. | Subcutaneous Injection | • Phase 2: ~80% reduction [4]. | • Phase 2: Weekly (20 mg) or every two weeks (40 mg) dosing [5]. • Also lowers oxidized phospholipids [4]. | Phase 3 (Lp(a)HORIZON outcomes trial, anticipated 2026) [4]. | | Olpasiran [4] [5] | Small-interfering RNA (siRNA); reduces liver synthesis of apo(a) [5]. | Subcutaneous Injection | • Phase 2: >95% reduction [4]. | • OCEAN(a)-DOSE phase 2: Dosing every 12 weeks (75 mg or higher) [4]. • Sustained effect 1 year post-dosing [4]. | Phase 3 (outcomes trial estimated 2027-2028) [4]. | | Lepodisiran [6] [4] | Small-interfering RNA (siRNA); long-acting RNA therapy [4]. | Subcutaneous Injection | • Phase 2: >90% reduction at 180 days [4]. | • ALPACA phase 2: Single 400 mg dose achieved sustained reduction [4]. | Phase 3 (ACCLAIM-Lp(a) outcomes trial anticipated 2029) [4]. | | Zerlasiran [4] | Small-interfering RNA (siRNA) [4]. | Subcutaneous Injection | • Phase 2: >80% reduction at 36 weeks [4]. | • ALPACAR phase 2: Evaluated dosing every 16 or 24 weeks [4]. | Phase 3 plans to be announced [4]. | | PCSK9 Inhibitors (e.g., Alirocumab, Evolocumab) [7] [5] | Monoclonal antibody; increases LDL receptor clearance (secondary Lp(a) effect) [7]. | Subcutaneous Injection | • Outcome Trials: ~23-27% reduction [5]. | • FOURIER & ODYSSEY OUTCOMES: Lp(a) reduction associated with CVD risk reduction, independent of LDL-C effect [7]. | Approved for LDL-C lowering; not approved specifically for Lp(a). |

This compound's Mechanism and Experimental Protocols

Mechanism of Action: Inhibiting Lp(a) Assembly

This compound has a unique mechanism that differentiates it from RNA-based therapies. It is a small molecule designed to disrupt the non-covalent interaction between apolipoprotein(a) (apo(a)) and apolipoprotein B-100 (apo B100) on an LDL-like particle in the liver, a critical step for Lp(a) particle formation [2]. By blocking this bond, this compound prevents the formation of mature Lp(a) particles without affecting the production of the individual components [2]. A key feature of its design is high specificity for apo(a), avoiding interaction with the structurally similar protein plasminogen, which is crucial for fibrinolytic activity and safety [2].

The diagram below illustrates this targeted mechanism.

G cluster_hepatocyte Hepatocyte / Space of Disse ApoA Apolipoprotein(a) (apo(a)) Assembly Non-covalent Interaction (KIV7-8 domains of apo(a) bind to apo B100) ApoA->Assembly Synthesized ApoB Apolipoprotein B-100 (apo B100) LpParticle LDL-like Particle LpParticle->Assembly LpA Lipoprotein(a) (Lp(a)) This compound This compound This compound->Assembly Inhibits Assembly->LpA Formation

Key Experimental Protocols and Considerations
  • Clinical Trial Designs

    • Phase 1 (NCT04472676): This first-in-human study was a randomized, double-blind, placebo-controlled trial conducted in the Netherlands [2]. It included a Single Ascending Dose (SAD) part (1 mg to 800 mg) in healthy participants and a Multiple Ascending Dose (MAD) part (30 mg to 800 mg daily for 14 days) in participants with Lp(a) ≥30 mg/dL [2]. Primary outcomes were safety, tolerability, and pharmacokinetics [2].
    • Phase 2 (KRAKEN trial): This was a 12-week, double-blind, placebo-controlled trial involving 233 participants across 43 sites [3]. Participants had elevated Lp(a) (≥175 nmol/L) and high cardiovascular risk [3]. The primary endpoint was the placebo-adjusted percentage change in Lp(a) levels from baseline to 12 weeks [3].
  • Critical Assay Methodology A pivotal methodological point from the this compound trials involves Lp(a) measurement [6]. Due to its mechanism, traditional commercial immunoturbidimetric Lp(a) assays—which measure total apolipoprotein(a)—may underestimate its efficacy. This is because these assays detect both Lp(a)-bound apo(a) and apo(a) that is prevented from binding to apo B100 by this compound [6].

    • Novel Intact Lp(a) Assay: Researchers developed and used a novel isoform-insensitive intact Lp(a) assay that specifically measures only assembled Lp(a) particles [6]. This assay provided a more accurate measurement of this compound's Lp(a)-lowering effect, which is why the reported efficacy is higher (up to 85.5%) with this method compared to the traditional assay (up to 70%) [1] [6] [3]. This assay-specific difference was not observed for siRNA drugs like lepodisiran, which reduce the production of the apo(a) protein itself [6].

Key Takeaways for Researchers

  • A New Mechanistic Class: this compound is the first oral agent that specifically inhibits Lp(a) formation, offering a convenient alternative to injectable RNA-targeted therapies [1] [4].
  • Potent Efficacy: It demonstrates dose-dependent Lp(a) reduction of up to ~65-70% (traditional assay) and ~85% (intact assay), effectively lowering levels below 50 mg/dL in most high-risk patients [2] [3].
  • Favorable Pharmacokinetics: Its long half-life (70-414 hours) supports once-daily oral dosing, which may improve patient adherence [2].
  • Specificity and Safety Profile: Early trials show it selectively inhibits Lp(a) formation without clinically significant effects on plasminogen activity, a key safety consideration given the structural homology between apo(a) and plasminogen [2] [8]. No tolerability concerns or clinically significant adverse effects were reported in phase 1 and 2 trials [2] [3].

The definitive answer regarding this compound's impact on cardiovascular outcomes awaits the results of the ongoing phase 3 MOVE-Lp(a) trial [1].

References

muvalaplin ethnic differences efficacy safety

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Trial Demographics & Key Outcomes

Trial Phase Participant Demographics (Reported) Reported Efficacy & Safety Findings

| Phase 1 [1] [2] | Single Ascending Dose (n=55): 91% White, 5% multiracial, 4% American Indian or Alaska Native. Multiple Ascending Dose (n=59): 80% White, 10% Black, 5% multiracial, 5% American Indian or Alaska Native. | Efficacy: Reduced Lp(a) levels by up to 65%. Safety: No tolerability concerns or clinically significant adverse effects; no changes in plasminogen activity. | | Phase 2 (KRAKEN) [3] [4] | All Participants (n=233): 66% White, 27% Asian, 4% Black. (Median age 66; 33% female). | Efficacy: Placebo-adjusted Lp(a) reduction of 47.6% (10 mg) to 85.8% (240 mg). Dose-dependent Apolipoprotein B reduction. Safety: Well-tolerated; one transient liver enzyme elevation at the highest dose; no changes in plasminogen or hs-CRP. |

Mechanism of Action and Experimental Protocol

Muvalaplin is a first-in-class, oral small-molecule inhibitor. Its unique mechanism and the design of key trials are detailed below.

Mechanism of Action this compound works by selectively inhibiting the formation of Lipoprotein(a) in the liver. It specifically blocks the initial non-covalent interaction between apolipoprotein(a) (apo(a)) and apolipoprotein B-100 (apo B100), preventing the formation of a mature Lp(a) particle. It is designed to avoid interfering with the structurally similar protein, plasminogen, which is crucial for fibrinolytic activity [1] [2].

The following diagram illustrates this compound's unique mechanism of action for your research and development reference:

G Liver Liver LpA_Formation Lp(a) Formation Process Liver->LpA_Formation LpParticle Mature Lp(a) Particle LpA_Formation->LpParticle ApoA Apolipoprotein(a) [apo(a)] LpA_formation LpA_formation ApoA->LpA_formation ApoB100 Apolipoprotein B-100 [apo B100] ApoB100->LpA_Formation This compound This compound Inhibition Inhibition of Non-covalent Interaction This compound->Inhibition  Binds to apo(a) Plasminogen Plasminogen (No significant interaction) This compound->Plasminogen  Avoids Inhibition->LpA_Formation  Prevents

Key Experimental Protocol: Phase 2 KRAKEN Trial The Phase 2 trial was a randomized, double-blind, placebo-controlled study conducted across 43 sites globally [3].

  • Population: Enrolled 233 adults with elevated Lp(a) (≥175 nmol/L) and high cardiovascular risk (established atherosclerotic cardiovascular disease, diabetes, or familial hypercholesterolemia) [3] [4].
  • Intervention: Participants were randomized to receive oral this compound (10 mg, 60 mg, or 240 mg) or a placebo once daily for 12 weeks [3].
  • Primary Endpoint: Placebo-adjusted percentage change from baseline in Lp(a) molar concentration at week 12, measured using both an intact Lp(a) assay and a traditional apolipoprotein(a)-based assay [3] [5].
  • Key Secondary Endpoints: Percentage change in apolipoprotein B and high-sensitivity C-reactive protein (hs-CRP) [3] [4].
  • Safety Monitoring: Included adverse events, clinical laboratory evaluations (including liver enzymes like ALT), vital signs, and ECGs [3].

Insights for Researchers and Developers

  • Assay Selection is Critical: The phase 2 trial highlighted a key methodological point. The traditional apo(a) assay, which measures total circulating apo(a), underestimated this compound's efficacy (showing ~69% reduction at 240 mg). In contrast, an intact Lp(a) assay, which detects only the fully formed particle, showed a greater reduction (~86%). This suggests that this compound-bound apo(a) is detected by some commercial assays, and a novel insensitive immunoassay may be needed for accurate measurement during treatment [5] [6].
  • Competitive Landscape: this compound is the first oral Lp(a)-lowering agent in development. It is positioned against injectable nucleic acid-based therapies (e.g., pelacarsen/ASO, olpasiran/lepodisiran/zerlasiran/siRNA) which show even more profound Lp(a) reduction (≥90%) with less frequent dosing [6].
  • Clinical Outlook: The promising phase 2 results support moving into large-scale cardiovascular outcome trials. These longer studies will be necessary to confirm the safety profile and establish if the significant Lp(a) reduction translates into a reduced risk of major adverse cardiovascular events [3] [5].

References

×

XLogP3

-2.8

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

6

Exact Mass

710.40433546 Da

Monoisotopic Mass

710.40433546 Da

Heavy Atom Count

52

UNII

HSU2KY4EFK

Dates

Last modified: 08-10-2024

Explore Compound Types